2,3:5,6-Di-O-isopropylidene-D-mannitol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2)15-6-8(17-11)9(14)10-7(5-13)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMMCZAVXJINCZ-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C2C(OC(O2)(C)C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]([C@H]2[C@H](OC(O2)(C)C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of 1,2:5,6-Di-O-isopropylidene-D-mannitol
Introduction
1,2:5,6-Di-O-isopropylidene-D-mannitol, often referred to as diacetone-D-mannitol, is a pivotal chiral building block in modern organic synthesis. Derived from the readily available and inexpensive sugar alcohol D-mannitol, this derivative serves as a versatile precursor for a wide array of complex, optically active molecules. Its significance lies in the temporary protection of the 1,2- and 5,6-hydroxyl groups of D-mannitol, leaving the central 3,4-diol available for further chemical manipulation.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 1,2:5,6-Di-O-isopropylidene-D-mannitol, with a focus on experimental protocols and quantitative data relevant to researchers, scientists, and professionals in drug development. It is important to note that while the user requested information on "2,3:5,6-Di-O-isopropylidene-D-mannitol," the common and synthetically valuable product from the direct acetalation of D-mannitol is the 1,2:5,6-isomer, which is the focus of this document.
Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
The primary method for synthesizing this compound is the selective acetalation of D-mannitol. This reaction involves treating D-mannitol with an acetone source in the presence of a catalyst to form the two isopropylidene (acetonide) protecting groups. Several methods have been developed to optimize yield and simplicity.
The most common and historically significant approach is the Baer method, which utilizes zinc chloride (ZnCl₂) as a Lewis acid catalyst in anhydrous acetone.[1] While early procedures reported yields around 42%, significant improvements achieving yields as high as 87% have been made by modifying the workup and purification steps, specifically by avoiding heat treatment which can reverse the reaction.[1][2][3] Other reported methods employ different acetone sources or catalysts, such as 2,2-dimethoxypropane or 2-methoxypropene with acid catalysts like p-toluenesulfonic acid, though yields can be variable.[1]
Comparative Synthesis Methods
| Method | Reagents | Catalyst | Reported Yield | Reference(s) |
| Modified Baer | D-mannitol, Acetone | Zinc Chloride (ZnCl₂) | 82-87% | [1][2] |
| Original Baer | D-mannitol, Acetone | Zinc Chloride (ZnCl₂) | 42% | [1][3] |
| Morpain et al. | D-mannitol, Acetone | Zinc Chloride (ZnCl₂) | 61% | [1][4] |
| Debost et al. | D-mannitol, 2-methoxypropene, DMF | p-toluenesulfonic acid | 36-92% (variable) | [1] |
| Neutral Conditions | D-mannitol, 2,2-dimethoxypropane, 1,2-dimethoxyethane | None (reflux) | 52% | [1] |
| Heterogeneous Catalysis | D-mannitol, 2,2-dimethoxypropane, DMF | Aquivion-H | High (catalyst is recyclable) | [3] |
Detailed Experimental Protocol: High-Yield Synthesis using Zinc Chloride
The following protocol is adapted from a high-yield procedure reported in the literature.[2]
Materials:
-
D-mannitol (e.g., 10 g, 54.9 mmol)
-
Anhydrous Zinc Chloride (e.g., 40 g, 293 mmol), melted under flame and cooled to remove residual water
-
Anhydrous Acetone (e.g., 200 mL)
-
Potassium Carbonate (K₂CO₃)
-
Diethyl Ether
-
Hexane
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a drying tube, add anhydrous zinc chloride. Cool the flask to room temperature and add anhydrous acetone, swirling to dissolve the solid.
-
Acetalation: Add D-mannitol to the solution. Stir the mixture at room temperature. The reaction is typically complete within 5-6 hours, indicated by the complete dissolution of the D-mannitol.[2]
-
Quenching and Workup: Pour the clear reaction mixture into a vigorously stirred, cooled aqueous solution of potassium carbonate. This neutralizes the catalyst and precipitates zinc salts.
-
Filtration: Filter the resulting slurry. Wash the collected zinc carbonate solids thoroughly with acetone.
-
Extraction: Combine the filtrate and washes. Remove the acetone using a rotary evaporator. The remaining aqueous layer is then extracted multiple times with diethyl ether (e.g., 3 x 50 mL).[2]
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield a white solid.
-
Purification: The crude product can be purified by stirring it in hexane for approximately 30 minutes, followed by vacuum filtration to afford the pure 1,2:5,6-di-O-isopropylidene-D-mannitol as a white crystalline solid.[2] Avoiding heating during recrystallization is crucial to prevent deprotection and maintain high yields.[2][3]
Diagram 1. High-level workflow for the synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol.
Physicochemical and Spectroscopic Properties
The properties of 1,2:5,6-Di-O-isopropylidene-D-mannitol are well-characterized, making it a reliable compound for synthetic applications.
Quantitative Data Tables
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₆ | [5][6][7] |
| Molecular Weight | 262.30 g/mol | [5][6][8] |
| Appearance | White to off-white crystalline solid/powder | [9][10] |
| Melting Point | 120-122 °C | [10] |
| Solubility | Soluble in methanol, chloroform, dichloromethane; less soluble in water | [9][10] |
| Optical Rotation [α]D | +6.0 ± 1.0° (c=5, Chloroform) | [10] |
Table 2: Computational Properties
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 77.38 Ų | [5] |
| LogP | 0.0112 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Rotatable Bonds | 3 | [5] |
Table 3: Spectroscopic Data (¹H and ¹³C NMR in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ¹³C NMR | 25.4, 26.9 | Isopropylidene CH₃ | [2] |
| 67.0 | C1, C6 | [2] | |
| 71.3 | C3, C4 | [2] | |
| 76.3 | C2, C5 | [2] | |
| 109.6 | Isopropylidene C(CH₃)₂ | [2] | |
| ¹H NMR | 1.36, 1.43 | s, 12H, Isopropylidene CH₃ | [2] |
| 2.66 | d, 2H, OH | [2] | |
| 3.75 | m, 2H, H3, H4 | [2] | |
| 3.98 | dd, 2H, H1a, H6a | [2] | |
| 4.09-4.22 | m, 4H, H1b, H6b, H2, H5 | [2] |
Key Reactions and Applications
The synthetic utility of 1,2:5,6-Di-O-isopropylidene-D-mannitol stems from the reactivity of its unprotected central diol.
Oxidative Cleavage
The most significant reaction is the oxidative cleavage of the C3-C4 bond. This reaction proceeds with 100% atom economy to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde, a highly valuable three-carbon chiral synthon.[1][3] This cleavage is typically achieved using reagents such as sodium metaperiodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄).[1][2]
(R)-2,3-O-isopropylideneglyceraldehyde is a precursor to a vast number of biologically important molecules, including glycerides, synthetic phospholipids, prostaglandin E1, and platelet-activating factor (PAF) acether.[4]
Applications in Drug Development and Research
-
Chiral Pool Synthesis: It is a cornerstone of the "chiral pool," providing a readily available source of chirality for the asymmetric synthesis of pharmaceuticals and natural products.[1][3]
-
Pharmaceutical Formulations: The parent compound can act as a protective agent for sensitive drugs, potentially enhancing their stability and bioavailability.[11] Its ability to form stable complexes makes it a candidate for drug formulation.[11]
-
Material Science: It has been used as a monomer for the synthesis of novel polyurethanes with pendant hydroxyl groups.[12][13]
-
Biotechnology: It has been cited for its potential role in cryopreservation, protecting biological samples during freezing.[11]
Diagram 2. Logical pathway from D-mannitol to key applications of its diacetonide derivative.
Safety and Handling
1,2:5,6-Di-O-isopropylidene-D-mannitol is classified as an irritant, causing potential irritation to the eyes, respiratory system, and skin.[10] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. It is recommended to avoid breathing the dust.[10] The compound should be stored in a dry, well-ventilated place, sealed under an inert gas like nitrogen, and protected from light.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. tandfonline.com [tandfonline.com]
- 5. chemscene.com [chemscene.com]
- 6. D-Mannitol, 1,2:5,6-bis-O-(1-methylethylidene)- [webbook.nist.gov]
- 7. 1,2:5,6-Di-O-isopropylidene-D-mannitol | 1707-77-3 | MD03323 [biosynth.com]
- 8. 1,2:5,6-di-O-isopropylidene-D-mannitol | C12H22O6 | CID 96011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 1707-77-3: 1,2:5,6-Di-O-isopropylidene-D-mannitol [cymitquimica.com]
- 10. 1,2:5,6-di-O-isopropylidene D-mannitol [chembk.com]
- 11. chemimpex.com [chemimpex.com]
- 12. tandfonline.com [tandfonline.com]
- 13. upcommons.upc.edu [upcommons.upc.edu]
Physical and chemical properties of diisopropylidene mannitol
An In-depth Technical Guide to 1,2:5,6-Di-O-isopropylidene-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2:5,6-Di-O-isopropylidene-D-mannitol, also commonly referred to as D-mannitol diacetonide, is a protected derivative of D-mannitol, a naturally occurring sugar alcohol.[1][2] Its significance in chemical synthesis and pharmaceutical development stems from its role as a versatile chiral building block.[3][4] The two isopropylidene groups protect the 1,2 and 5,6 diol functionalities of the D-mannitol backbone, leaving the central 3,4-diol available for further chemical modification. This unique structural feature allows for the stereocontrolled synthesis of complex chiral molecules.[1][3]
In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antihypertensive drug Nebivolol.[5] It is also utilized in drug formulation to enhance the stability and bioavailability of sensitive biomolecules.[1] Its ability to form stable complexes makes it a valuable excipient, particularly for oral medications requiring improved solubility.[1] Beyond pharmaceuticals, it finds applications in carbohydrate chemistry research and the development of new materials.[1]
Physical and Chemical Properties
1,2:5,6-Di-O-isopropylidene-D-mannitol presents as a white crystalline powder.[1][6] It is known to be sensitive to moisture.[7]
Table 1: Physical Properties of 1,2:5,6-Di-O-isopropylidene-D-mannitol
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₆ | [1][8][9] |
| Molecular Weight | 262.30 g/mol | [8][9] |
| CAS Number | 1707-77-3 | [1][6][9] |
| Appearance | White crystalline powder | [1][6][7] |
| Melting Point | 118-124 °C | [6][9] |
| Optical Rotation [α]D | +5.5° to +7.5° (c=5 in CHCl₃) | [1][9] |
| Purity (by GC) | ≥96% | [1][6] |
| Water Content | ≤1% | [6] |
Table 2: Spectroscopic Data of 1,2:5,6-Di-O-isopropylidene-D-mannitol
| Spectrum Type | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ: 3.75 (H3), 3.98 (dd, 2H, J = 5.4 Hz, Jgem = 8.4 Hz, H1), 4.09-4.22 (m, 4H, H1' and H2) | [3] |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 25.4 (C4'), 26.9 (C4), 67.0 (C1), 71.3 (C3), 76.3 (C2), 109.6 [C(CH₃)₂] | [3][10] |
Key Chemical Reactions and Applications
The primary chemical utility of 1,2:5,6-di-O-isopropylidene-D-mannitol lies in its function as a chiral precursor. The unprotected central diol (at C3 and C4) is susceptible to oxidative cleavage, a reaction that forms the basis for many of its synthetic applications.
Oxidative Cleavage
The most prominent reaction is the oxidative cleavage of the C3-C4 bond using reagents like sodium metaperiodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄).[3][11] This reaction yields two molecules of the valuable chiral building block, 2,3-O-isopropylidene-D-glyceraldehyde.[3][11] This C3-synthon is widely used in the asymmetric synthesis of a vast array of natural products and pharmaceuticals.[10]
Caption: Oxidative cleavage of diisopropylidene mannitol.
Experimental Protocols
Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
A high-yield synthesis involves the acetalation of D-mannitol using acetone in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[3][11]
Materials:
-
D-mannitol
-
Anhydrous Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Diethyl ether
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[12]
-
Reaction Setup: A flask is charged with D-mannitol and anhydrous acetone.
-
Catalyst Addition: Anhydrous zinc chloride is added to the suspension. The mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction proceeds for several hours (e.g., 5 hours), during which the solid D-mannitol gradually dissolves, indicating the formation of the acetone acetal.[3]
-
Work-up: The reaction is quenched, often with an aqueous solution. The large amount of zinc chloride must be removed.[11]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether.[3]
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[3][12]
-
Purification: The crude product is purified by recrystallization, typically from a solvent system like hexane or dibutyl ether, to yield the final product as white crystals.[3][11][12]
Caption: General workflow for diisopropylidene mannitol synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. D-Mannitol, 1,2:5,6-bis-O-(1-methylethylidene)- (CAS 1707-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. 1,2:5,6-Di-O-isopropylidene-D-mannitol 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. labproinc.com [labproinc.com]
- 8. 1,2:5,6-di-O-isopropylidene-D-mannitol | C12H22O6 | CID 96011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2:5,6-二-O-二异亚丙基-D-甘露糖醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. uokerbala.edu.iq [uokerbala.edu.iq]
Unveiling the Structure of 2,3:5,6-Di-O-isopropylidene-D-mannitol: A Technical Guide
Introduction
2,3:5,6-Di-O-isopropylidene-D-mannitol is a protected derivative of D-mannitol, a sugar alcohol. The strategic placement of isopropylidene groups, acting as protecting agents for the hydroxyl functions, makes this molecule a valuable chiral building block in organic synthesis. The precise determination of its structure is paramount for its effective use in the development of complex molecules, including pharmaceuticals. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing the spectroscopic and analytical techniques employed for its characterization. While comprehensive data for the 2,3:5,6-isomer is less common in literature compared to its 1,2:5,6-isomer counterpart, this guide compiles available information and provides expected analytical outcomes based on established chemical principles.
Synthesis and Isomeric Considerations
The synthesis of di-O-isopropylidene-D-mannitol isomers is typically achieved through the acid-catalyzed reaction of D-mannitol with acetone. The regioselectivity of this reaction is highly dependent on the reaction conditions, leading to a mixture of isomers, primarily the 1,2:5,6- and 2,3:5,6-diacetals. The selective synthesis of the 2,3:5,6-isomer often requires carefully controlled conditions to favor the formation of the thermodynamically more stable product.
A general synthetic pathway involves the reaction of D-mannitol with an excess of acetone in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), or a protic acid.
Logical Workflow for Synthesis and Isolation:
Caption: Synthetic and isolation workflow for this compound.
Spectroscopic Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum of this compound is expected to be more complex than that of its highly symmetrical 1,2:5,6-isomer. The key features would include:
-
Isopropylidene Protons: Singlets corresponding to the methyl groups of the two isopropylidene protectors. Due to the molecular asymmetry, these may appear as four distinct singlets.
-
Mannitol Backbone Protons: A series of multiplets for the protons on the carbon backbone (H-1 to H-6). The chemical shifts and coupling constants of these protons are crucial for confirming the connectivity and stereochemistry.
-
Hydroxyl Protons: A signal for the free hydroxyl groups at the C-1 and C-4 positions. This signal's position can be variable and it disappears upon D₂O exchange.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. For the 2,3:5,6-isomer, one would expect to observe:
-
Isopropylidene Carbons: Signals for the quaternary carbons of the isopropylidene groups and the methyl carbons.
-
Mannitol Backbone Carbons: Six distinct signals for the carbon atoms of the mannitol backbone, confirming the asymmetry of the molecule.
Table 1: Representative ¹³C NMR Data for a this compound Derivative
Data inferred from 1-Azido-1-deoxy-2,3:5,6-di-O-isopropylidene-4-O-methanesulphonyl-D-mannitol.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C(CH₃)₂ | ~110.5, 109.4 |
| C-2, C-3, C-5 | ~78.8, 76.6, 76.2, 74.8 |
| C-6 | ~67.0 |
| CH₃ | ~27.4, 25.8, 25.5, 24.8 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C spectra relative to the internal standard. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum Data:
-
Molecular Ion: A peak corresponding to the molecular ion [M]⁺ or, more commonly, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. For C₁₂H₂₂O₆, the molecular weight is 262.30 g/mol .
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of methyl groups (CH₃), acetone (C₃H₆O), or parts of the mannitol backbone. A prominent fragment is often observed at m/z 101, corresponding to the [C₅H₉O₂]⁺ ion from the dioxolane ring.
Table 2: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+Na]⁺ | 285.13 |
| [M+H]⁺ | 263.15 |
| [M-CH₃]⁺ | 247.13 |
| [M-C₃H₆O]⁺ | 204.10 |
| [C₅H₉O₂]⁺ | 101.06 |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Ionization: Ionize the sample using the chosen method. ESI is a soft ionization technique that often preserves the molecular ion.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions to generate a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Data:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the free hydroxyl groups.
-
C-H Stretch: Sharp absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.
-
C-O Stretch: Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O stretching vibrations of the acetal and alcohol functional groups.
-
Isopropylidene Group: Characteristic bending vibrations for the gem-dimethyl groups around 1370-1385 cm⁻¹.
Table 3: Expected Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (alkane) | 2850-3000 |
| C-O (acetal, alcohol) | 1000-1300 (strong) |
| C(CH₃)₂ bend | 1370-1385 |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a mull (e.g., Nujol) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of analytical techniques.
Caption: A workflow diagram for the structure elucidation of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the combined application of modern spectroscopic techniques. While its synthesis can produce isomeric mixtures requiring careful separation, the distinct spectroscopic signatures of the 2,3:5,6-isomer, particularly its more complex NMR spectra compared to the 1,2:5,6-isomer, allow for its unambiguous identification. The data and protocols presented in this guide provide a framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important chiral intermediate.
Spectroscopic Profile of 2,3:5,6-Di-O-isopropylidene-D-mannitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3:5,6-Di-O-isopropylidene-D-mannitol, a key chiral building block in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and experimental methodologies.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. This data is crucial for the identification and characterization of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.7 | d | 7.7 | 2 x OH |
| 4.09-4.22 | m | H-1', H-2 | |
| 4.01 | dd | 8.5, 5.4 | 2 x H-1b |
| 3.98 | dd | 8.4, 5.4 | H-1 |
| 3.87 | q | 4.8 | 2 x H-2 |
| 3.75 | H-3 | ||
| 3.43 | t | 7.9 | 2 x H-3 |
| 2.66 | d | OH | |
| 1.28, 1.25 | s | 4 x CH₃ (isopropylidene) |
Spectra recorded in DMSO-d₆ at 300 MHz.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 109.6 | C(CH₃)₂ |
| 108.5 | 2 x C(CH₃)₂ |
| 76.3 | C-2 |
| 75.2 | 2 x C-2 |
| 71.3 | C-3 |
| 70.6 | 2 x C-3 |
| 67.0 | C-1 |
| 67.0 | 2 x C-1 |
| 27.2, 25.8 | 2 x C(CH₃)₂ |
| 26.9 | C-4' |
| 25.4 | C-4 |
Spectra recorded in CDCl₃ at 75 MHz[2] and DMSO-d₆ at 75 MHz[1].
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3464, 3317 | O-H stretching |
| 2989, 2935, 2881 | C-H aliphatic stretching |
| 1485, 1458, 1417, 1379 | C-H bending |
| 1255, 1211, 1155 | C-O stretching |
Spectrum recorded using KBr pellet.[1]
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol
A common method for the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol involves the acetalation of D-mannitol with acetone in the presence of a catalyst, such as zinc chloride.[2][3]
Procedure:
-
Anhydrous zinc chloride is suspended in anhydrous acetone at room temperature.
-
D-mannitol is added to the suspension, and the mixture is stirred vigorously for an extended period (e.g., 24 hours).[1]
-
The reaction mixture is then worked up by pouring it into a solution of potassium carbonate to neutralize the catalyst.
-
The product is extracted with an organic solvent, such as ether.
-
The organic layers are combined, dried, and the solvent is evaporated to yield the crude product.
-
The final product can be purified by recrystallization from a suitable solvent like n-hexane to obtain white crystals.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[1][3] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents, with tetramethylsilane (TMS) used as an internal standard.[1][3]
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The sample is typically prepared as a potassium bromide (KBr) disk.[2]
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis.[3] High-resolution mass spectra (HRMS) can be obtained using an ion trap mass spectrometer with electrospray ionization (ESI).[1][4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to 1,2:5,6-Di-O-isopropylidene-D-mannitol (CAS 1707-77-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 1,2:5,6-Di-O-isopropylidene-D-mannitol, a versatile chiral building block in organic synthesis.
Chemical Properties and Data
1,2:5,6-Di-O-isopropylidene-D-mannitol, also known as D-Mannitol diacetonide, is a protected derivative of D-mannitol. The isopropylidene groups serve as protecting groups for the hydroxyl functions, rendering the molecule more stable and soluble in organic solvents, which facilitates its use in various chemical transformations.
| Property | Value | References |
| IUPAC Name | (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | [1][2][3] |
| Synonyms | D-Mannitol diacetonide, 1,2:5,6-Diacetone-D-mannitol | [][5][6] |
| CAS Number | 1707-77-3 | [1][][5] |
| Molecular Formula | C₁₂H₂₂O₆ | [1][][5] |
| Molecular Weight | 262.30 g/mol | [1][][5] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 120-122 °C | [8][9] |
| Boiling Point | 382 °C at 760 mmHg | [5][8] |
| Solubility | Soluble in organic solvents such as methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Less soluble in water. | [7][10][11] |
| Optical Rotation | [α]/D +6.0±1.0°, c = 5 in chloroform | [11] |
Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
A high-yield synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol from D-mannitol has been reported, utilizing zinc chloride as a catalyst in acetone.
Experimental Protocol: High-Yield Synthesis
Materials:
-
D-mannitol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Acetone
-
Diethyl ether
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, add D-mannitol and 2.7 molar equivalents of anhydrous zinc chloride.
-
Add anhydrous acetone to the flask and stir the mixture at room temperature. The reaction is typically complete within 5 hours, indicated by the dissolution of D-mannitol.
-
After the reaction is complete, carefully work up the reaction to avoid hydrolysis of the acetal. Avoid heating during the workup.
-
Extract the product into diethyl ether.
-
Dry the combined organic layers with anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure without heating.
-
Wash the resulting white residue with hexane to afford 1,2:5,6-di-O-isopropylidene-D-mannitol in high yield (approximately 87%).[2]
Applications in Chiral Synthesis
1,2:5,6-Di-O-isopropylidene-D-mannitol is a valuable chiral precursor in organic synthesis, most notably for the preparation of (S)-2,3-O-isopropylideneglyceraldehyde, a versatile C3 building block.
Synthesis of (S)-2,3-O-isopropylideneglyceraldehyde
The central diol of 1,2:5,6-di-O-isopropylidene-D-mannitol can be selectively cleaved to yield two equivalents of the chiral aldehyde.
Materials:
-
1,2:5,6-Di-O-isopropylidene-D-mannitol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium periodate (NaIO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol in dichloromethane in a round-bottom flask.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
While stirring vigorously, add sodium periodate portion-wise, maintaining the temperature below 35°C with a water bath.
-
Continue stirring for approximately 2 hours.
-
Add anhydrous magnesium sulfate and stir for an additional 20 minutes.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude (S)-2,3-O-isopropylideneglyceraldehyde. Further purification can be achieved by distillation.
Intermediate in the Synthesis of Nebivolol
1,2:5,6-Di-O-isopropylidene-D-mannitol serves as a crucial starting material for the enantioselective synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[5][12][13] The synthesis involves the generation of chiral epoxide intermediates derived from the glyceraldehyde obtained from the mannitol derivative. The overall strategy involves the coupling of two different chiral chromane fragments.
While a complete, detailed protocol for the entire synthesis from 1,2:5,6-di-O-isopropylidene-D-mannitol is complex and often proprietary, the general workflow involves:
-
Synthesis of (S)-2,3-O-isopropylideneglyceraldehyde: As detailed in section 3.1.1.
-
Elaboration to Chiral Epoxides: The glyceraldehyde is converted through a series of steps into enantiomerically pure epoxides of 6-fluoro-chromane.
-
Coupling and Deprotection: The chiral epoxides are then used in subsequent coupling reactions and deprotection steps to yield the final Nebivolol molecule.
Potential Biological Activity
Antimicrobial and Antifungal Activity
Some studies have suggested that 1,2:5,6-di-O-isopropylidene-D-mannitol and its derivatives may possess antimicrobial and antifungal properties.[7][14] A standard method to evaluate such activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compound (1,2:5,6-di-O-isopropylidene-D-mannitol)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Negative control (broth only)
-
Solvent for the test compound (e.g., DMSO), if necessary
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism to be tested.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include wells for positive and negative controls.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.
Suppliers
1,2:5,6-Di-O-isopropylidene-D-mannitol is commercially available from a variety of chemical suppliers.
| Supplier | Purity |
| Sigma-Aldrich | 98% |
| Thermo Fisher Scientific (Alfa Aesar) | ≥96% (GC) |
| TCI America | >97.0% (GC) |
| Santa Cruz Biotechnology | For Research Use Only |
| ChemScene | ≥97% |
| BOC Sciences | 98.0% |
| GoldBio | Reagent Grade |
| Biosynth | Research Grade |
| BLDpharm | Purity specified on CoA |
| CymitQuimica | Min. 98% |
Note: Purity levels and availability are subject to change. Please refer to the supplier's website for the most current information.
Conclusion
1,2:5,6-Di-O-isopropylidene-D-mannitol is a highly valuable and versatile chiral synthon in organic chemistry. Its ready availability, straightforward synthesis, and the ability to be converted into key chiral building blocks make it an important starting material for the synthesis of complex molecules, including pharmaceuticals like Nebivolol. Further research into its potential biological activities could unveil new applications for this compound and its derivatives. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.
References
- 1. youtube.com [youtube.com]
- 2. Kezana AI [kezana.ai]
- 3. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. US8785664B2 - Process for the preparation of nebivolol - Google Patents [patents.google.com]
- 10. 1,2-O-Isopropylidene-D-mannitol | 4306-35-8 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Syntheses and applications of novel chiral ligands | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
The Cornerstone of Chirality: An In-depth Technical Guide to 2,3:5,6-Di-O-isopropylidene-D-mannitol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3:5,6-Di-O-isopropylidene-D-mannitol, more commonly known in literature as 1,2:5,6-Di-O-isopropylidene-D-mannitol, stands as a pivotal chiral building block in modern asymmetric synthesis. Derived from the readily available and inexpensive sugar alcohol D-mannitol, this versatile C6 synthon provides a rigid, stereochemically defined framework that has been exploited in the synthesis of a vast array of complex molecules, including natural products, chiral ligands, and pharmaceuticals. Its significance is profoundly amplified upon oxidative cleavage, yielding two equivalents of the invaluable C3 chiral building block, (R)-2,3-O-isopropylidene-D-glyceraldehyde. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound, complete with detailed experimental protocols, tabulated quantitative data, and graphical representations of synthetic pathways.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has driven the development of robust strategies for asymmetric synthesis. The "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials, remains a cornerstone of this field. Within this context, carbohydrates and their derivatives have emerged as exceptionally versatile chiral building blocks. This compound, a protected form of D-mannitol, is a prime example of such a scaffold, offering a wealth of opportunities for stereocontrolled chemical transformations.
Synthesis and Physicochemical Properties
The most common and efficient synthesis of this compound involves the direct acetalization of D-mannitol.
Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
The reaction involves the protection of the 1,2- and 5,6-diol functionalities of D-mannitol using acetone in the presence of a Lewis acid catalyst, most commonly zinc chloride.[1] Alternative methods utilizing 2,2-dimethoxypropane have also been reported.[2]
Experimental Protocol: Acetalization of D-Mannitol [1]
-
To a stirred suspension of D-mannitol (e.g., 20 g, 0.11 mol) in anhydrous acetone (e.g., 200 mL), add anhydrous zinc chloride (e.g., 60 g, 0.44 mol) portion-wise at room temperature.
-
Continue stirring the mixture at room temperature for approximately 24 hours, during which the suspended D-mannitol will gradually dissolve.
-
Cool the reaction mixture in an ice bath and slowly add a cold solution of potassium carbonate (e.g., 60 g in 120 mL of water) to neutralize the acid and precipitate the zinc salts.
-
Filter the mixture and wash the solid residue with cold acetone.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Extract the resulting aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 1,2:5,6-Di-O-isopropylidene-D-mannitol as a white crystalline solid.
| Reaction Condition | Catalyst | Solvent | Yield (%) | Reference |
| D-Mannitol, Acetone | Zinc Chloride | Acetone | 87 | [1] |
| D-Mannitol, 2,2-Dimethoxypropane | p-Toluenesulfonic acid | DMSO | 77 | [2] |
| D-Mannitol, 2,2-Dimethoxypropane | Aquivion-H | DMF | 76 | [2] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₆ | |
| Molecular Weight | 262.30 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 120-122 °C | |
| Optical Rotation | [α]D²⁰ +1.5° (c=2, water) | |
| Solubility | Soluble in chloroform, dichloromethane, acetone. Sparingly soluble in water. |
The Gateway to C3 Chiral Building Blocks: Oxidative Cleavage
A primary application of 1,2:5,6-Di-O-isopropylidene-D-mannitol is its oxidative cleavage to produce two equivalents of (R)-2,3-O-isopropylidene-D-glyceraldehyde. This C3 synthon is a versatile starting material for the synthesis of a wide range of chiral molecules.[3] The oxidative cleavage is typically achieved using sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄).[4]
Experimental Protocol: Oxidative Cleavage with Sodium Periodate [5]
-
Dissolve 1,2:5,6-Di-O-isopropylidene-D-mannitol (e.g., 10 g, 38.1 mmol) in a suitable solvent such as dichloromethane or diethyl ether.
-
Add a solution of sodium periodate (e.g., 8.15 g, 38.1 mmol) in water.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and carefully concentrate the solution under reduced pressure to obtain crude (R)-2,3-O-isopropylidene-D-glyceraldehyde. This product is often used immediately in the next step without further purification due to its potential for oligomerization.
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | Sodium Periodate (NaIO₄) | (R)-2,3-O-isopropylidene-D-glyceraldehyde | ~95 (crude) | [5] |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | Lead Tetraacetate (Pb(OAc)₄) | (R)-2,3-O-isopropylidene-D-glyceraldehyde | High | [4] |
Applications in Asymmetric Synthesis
The true value of this compound lies in its application as a chiral starting material for the synthesis of complex and biologically active molecules.
Synthesis of Pharmaceuticals
4.1.1. Nebivolol: This β1-adrenergic receptor blocker, used for the treatment of hypertension, is a prime example of a drug synthesized from this chiral building block.[6][7][8] The synthesis of nebivolol relies on the stereocontrolled construction of its chromane and amino alcohol moieties, with the chirality being introduced from (R)- and (S)-epichlorohydrin, which can be derived from 1,2:5,6-di-O-isopropylidene-D-mannitol.
4.1.2. Antiviral Agents: The synthesis of enantiomerically pure nucleoside analogues with potential antiviral activity has been successfully achieved using 1,2:5,6-di-O-isopropylidene-D-mannitol as the chiral precursor.[1] For instance, d- and l-2',3'-dideoxy-2',3'-endo-methylene nucleosides have been synthesized, where the chiral pentose moiety is constructed from this starting material.[1]
4.1.3. Hepatitis C Virus (HCV) Replication Inhibitors: A diastereoselective synthesis of 2'-dihalopyrimidine ribonucleoside inhibitors of HCV replication utilizes a chiral pentenoate ester derived from the one-pot oxidative cleavage and subsequent Wittig-type reaction of 1,2:5,6-di-O-isopropylidene-D-mannitol.[5]
| Drug/Target | Key Intermediate from Mannitol Derivative | Therapeutic Area | Reference |
| Nebivolol | Chiral epoxides | Antihypertensive | [6][7][8] |
| Nucleoside Analogues | Chiral pentose derivatives | Antiviral | [1] |
| HCV Replication Inhibitors | Chiral pentenoate ester | Antiviral (Hepatitis C) | [5] |
Synthesis of Chiral Ligands
The C2-symmetrical backbone of 1,2:5,6-di-O-isopropylidene-D-mannitol makes it an excellent scaffold for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl groups at the C3 and C4 positions can be functionalized to introduce phosphine, phosphite, or other coordinating groups.[] These ligands have been successfully employed in various enantioselective transformations, such as asymmetric hydrogenation and Michael additions, often achieving high enantiomeric excesses.[10]
| Ligand Type | Metal Complex | Application | Enantiomeric Excess (ee) | Reference |
| Chiral Bisphospholanes | Rhodium | Asymmetric Hydrogenation | >99% | [10] |
| Chiral Diols (as additives) | Titanium | Asymmetric Mannich-type reaction | up to 80% | [11] |
Synthesis of Natural Products and Bioactive Molecules
The utility of this chiral building block extends to the total synthesis of natural products. The derived (R)-2,3-O-isopropylidene-D-glyceraldehyde is a common starting point for the construction of complex carbon skeletons with multiple stereocenters.
Biological Role of the Parent Molecule: D-Mannitol
While this compound is a synthetic molecule, its parent compound, D-mannitol, plays significant roles in biological systems, particularly in plants and fungi. Mannitol is a known quencher of reactive oxygen species (ROS) and acts as an osmoprotectant, helping organisms to cope with environmental stresses such as drought, salinity, and pathogen attack.[12][13] In plant-pathogen interactions, some fungi secrete mannitol to suppress the host's ROS-mediated defense mechanisms.[12]
Visualizing the Synthetic Utility and Biological Relevance
Diagrams of Synthetic Pathways and Biological Roles
Caption: Synthetic workflow from D-Mannitol to diverse chiral molecules.
Caption: Role of D-Mannitol in suppressing plant defense mechanisms.
Conclusion
This compound has firmly established its position as a premier chiral building block in asymmetric synthesis. Its ready availability, straightforward preparation, and, most importantly, its role as a precursor to the invaluable C3 synthon, (R)-2,3-O-isopropylidene-D-glyceraldehyde, underscore its significance. The successful application of this molecule in the synthesis of a diverse range of high-value compounds, including pharmaceuticals and chiral ligands, is a testament to its versatility and utility. For researchers and professionals in the field of drug discovery and development, a thorough understanding of the chemistry and synthetic potential of this compound is indispensable for the design and execution of efficient and stereoselective synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.rug.nl [pure.rug.nl]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. scbt.com [scbt.com]
- 8. discofinechem.com [discofinechem.com]
- 10. L-Mannitol Derivative|High-Purity Research Chemical [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Roles for mannitol and mannitol dehydrogenase in active oxygen-mediated plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Protected Mannitol Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
D-Mannitol, a naturally abundant and inexpensive sugar alcohol, serves as a versatile chiral building block in modern organic synthesis. Its C2-symmetrical structure provides a valuable starting point for the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals, chiral ligands, and natural products. However, the presence of six hydroxyl groups necessitates a strategic approach to protection and deprotection to achieve regioselective functionalization. This in-depth technical guide explores the core principles and practical applications of protected mannitol derivatives, offering a comprehensive resource for researchers in the field.
Introduction to Protecting Groups for Mannitol
The selective protection of mannitol's hydroxyl groups is crucial for its use as a chiral precursor. The most common strategy involves the formation of acetals, which mask the 1,2- and 5,6-diol pairs, leaving the central 3,4-diol available for further reactions. Other protecting groups, such as silyl ethers, can also be employed for specific applications. The choice of protecting group depends on the desired regioselectivity, stability to subsequent reaction conditions, and the ease of removal.
Acetal Protection of D-Mannitol
Acetal formation is the most widely used method for protecting the terminal diols of D-mannitol. This typically involves the reaction of mannitol with a ketone or an aldehyde in the presence of an acid catalyst.
Isopropylidene Acetal (Acetonide) Protection
The most common protected derivative is 1,2:5,6-di-O-isopropylidene-D-mannitol, formed by the reaction of D-mannitol with acetone. Various catalysts and conditions have been reported for this transformation, leading to a range of yields.
Table 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol
| Catalyst | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| ZnCl₂ | D-Mannitol, Acetone | Acetone | Room Temp | 5 h | 87 | [1] |
| Aquivion-H | D-Mannitol, 2,2-Dimethoxypropane | DMF | Room Temp | 16 h | 76 | [2] |
| p-Toluenesulfonic acid | D-Mannitol, 2-Methoxypropene | DMF | 0 | - | 36 | [2] |
| ZnCl₂ | D-Mannitol, Acetone | Acetone | Room Temp | - | 42 | [2] |
Cyclohexylidene Acetal Protection
An alternative to the isopropylidene group is the cyclohexylidene group, which can offer different solubility and reactivity profiles.
Table 2: Synthesis of 1,2:5,6-di-O-cyclohexylidene-D-mannitol
| Catalyst | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| BF₃·OEt₂ | D-Mannitol, Cyclohexanone, Triethyl orthoformate | DMSO | 25-30 | 24 h | 48 | [3][4] |
Silyl Ether Protection of D-Mannitol
While less common for the initial protection of the terminal diols, silyl ethers are valuable for protecting the remaining hydroxyl groups after initial acetal formation or for specific applications requiring different stability profiles. Silyl ethers offer a wide range of stabilities depending on the steric bulk of the substituents on the silicon atom.
This guide will be updated with specific quantitative data on the synthesis of silyl ethers of mannitol as more research becomes available.
Deprotection of Mannitol Derivatives
The removal of protecting groups is a critical step in any synthetic sequence. The choice of deprotection method depends on the nature of the protecting group and the sensitivity of other functional groups in the molecule.
Deprotection of Acetal Groups
Acetal groups are typically removed under acidic conditions. However, selective deprotection can be achieved using specific reagents and conditions.
Table 3: Deprotection of Mannitol Acetal Derivatives
| Derivative | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Reference |
| D-Mannitol triacetonide | H-Beta zeolite | aq. MeOH | Room Temp | 6 h | 1,2:3,4-di-O-isopropylidene-D-mannitol | 48 | [5] |
| D-Mannitol triacetonide | H-Beta zeolite | aq. MeOH | Room Temp | 6 h | 3,4-O-isopropylidene-D-mannitol | 36 | [5] |
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol[1]
-
Reagents: D-Mannitol, anhydrous acetone, anhydrous zinc chloride.
-
Procedure:
-
To a suspension of D-mannitol in anhydrous acetone, add anhydrous zinc chloride.
-
Stir the mixture at room temperature for 5 hours.
-
Quench the reaction with an aqueous solution of potassium carbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
-
Synthesis of 1,2:5,6-di-O-cyclohexylidene-D-mannitol[3][4]
-
Reagents: D-Mannitol, cyclohexanone, triethyl orthoformate, boron trifluoride etherate, dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of D-mannitol in DMSO, add cyclohexanone and triethyl orthoformate.
-
Add boron trifluoride etherate and stir the mixture at 25-30 °C for 24 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
-
Deprotection of D-Mannitol Triacetonide[5]
-
Reagents: D-Mannitol triacetonide, H-Beta zeolite, aqueous methanol.
-
Procedure:
-
To a solution of D-mannitol triacetonide in aqueous methanol, add H-Beta zeolite.
-
Stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, filter the catalyst and concentrate the filtrate to obtain the deprotected products.
-
Separate the products by column chromatography.
-
Applications in Organic Synthesis
Protected mannitol derivatives are invaluable chiral building blocks for the synthesis of a variety of important molecules.
Synthesis of Chiral Aldehydes
The central 3,4-diol of 1,2:5,6-di-O-protected mannitol can be oxidatively cleaved to yield two equivalents of a protected glyceraldehyde, a versatile C3 chiral synthon. For example, 1,2:5,6-di-O-cyclohexylidene-D-mannitol can be cleaved with sodium periodate to give (R)-2,3-O-cyclohexylidene glyceraldehyde in high yield.[3][4][6]
Caption: Synthesis of chiral building blocks from D-mannitol.
Synthesis of Chiral Ligands and Auxiliaries
The C2-symmetry of mannitol makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis and chiral auxiliaries for stereoselective reactions. For instance, aminoalcohols derived from D-mannitol have been used as chiral ligands in various transformations.
Caption: Synthesis of a chiral diamine ligand from D-mannitol.
Conclusion
Protected mannitol derivatives are indispensable tools in modern organic synthesis, providing access to a wide range of enantiomerically pure compounds. The strategic selection of protecting groups, coupled with efficient and selective protection and deprotection protocols, allows chemists to unlock the full potential of this readily available chiral building block. This guide provides a foundational understanding of the core principles and practical methodologies for utilizing protected mannitol derivatives in the synthesis of complex molecules, empowering researchers and drug development professionals to advance their synthetic endeavors.
References
The Strategic Art of Protection: A Deep Dive into the Discovery and History of D-Mannitol Protection Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
D-mannitol, a naturally occurring sugar alcohol, has emerged as a cornerstone in the field of organic chemistry, particularly as a versatile chiral building block for the synthesis of complex molecules. Its inherent stereochemistry provides a valuable starting point for the construction of enantiomerically pure pharmaceuticals and natural products. However, the presence of six hydroxyl groups of similar reactivity necessitates a sophisticated and strategic approach to selectively mask and unmask these functional groups. This technical guide delves into the discovery and historical evolution of D-mannitol protection strategies, providing a comprehensive overview of the key methodologies, quantitative data for comparative analysis, detailed experimental protocols, and visual representations of the underlying chemical and biological pathways.
A Historical Perspective: From Sweetener to Chiral Synthon
D-mannitol was first isolated in 1806 by Joseph Louis Proust from the manna ash, Fraxinus ornus. For over a century, its primary applications were in the food and pharmaceutical industries as a sweetening agent and osmotic diuretic. The true potential of D-mannitol in organic synthesis began to be unlocked in the mid-20th century with the burgeoning field of stereoselective synthesis. Chemists recognized that its C2 symmetrical structure and multiple stereocenters made it an ideal starting material in the "chiral pool," a collection of readily available, enantiomerically pure natural products. This realization spurred the development of methods to selectively protect its hydroxyl groups, a critical step in harnessing its synthetic utility.
The earliest and most fundamental protection strategy involved the formation of cyclic acetals, a technique pioneered in carbohydrate chemistry. The work of Baer in the 1930s and 40s on the acetonation of sugars laid the groundwork for the protection of D-mannitol. These early methods, often employing acetone with strong acids or Lewis acids like zinc chloride, allowed for the selective protection of the 1,2- and 5,6-hydroxyl groups, leaving the central 3,4-diol available for further transformations. Subsequent research focused on improving the yields and regioselectivity of these reactions, leading to the development of a diverse toolbox of protecting groups and methodologies that are now standard in modern organic synthesis.
Core Protection Strategies: A Quantitative Comparison
The selective protection of D-mannitol's hydroxyl groups is predominantly achieved through the formation of acetals and ketals. The most common strategies involve the protection of the 1,2- and 5,6-diols, or the 1,3- and 4,6-diols. Below is a summary of key protection strategies with comparative quantitative data.
| Protecting Group | Reagents and Conditions | Target Diols | Yield (%) | Reference |
| Isopropylidene (Acetonide) | Acetone, ZnCl₂ | 1,2; 5,6 | 87 | [1][2] |
| 2,2-Dimethoxypropane, SnCl₂ | 1,2; 5,6 | ~60 | [3] | |
| 2,2-Dimethoxypropane, Aquivion-H | 1,2; 5,6 | High | [4] | |
| Cyclohexylidene | Cyclohexanone, BF₃·OEt₂ | 1,2; 5,6 | ~41 | [5] |
| Benzylidene | Benzaldehyde, H₂SO₄ | 1,3; 4,6 | Variable | [6] |
| Benzaldehyde dimethyl acetal, CSA | 1,3; 4,6 | High | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of two key protected D-mannitol derivatives.
Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
This procedure is adapted from a high-yield synthesis method.[2]
Materials:
-
D-mannitol
-
Anhydrous acetone
-
Anhydrous zinc chloride (ZnCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Hexane
Procedure:
-
In a round-bottom flask, add D-mannitol (e.g., 10 g) and anhydrous acetone (e.g., 250 mL).
-
To this suspension, add anhydrous zinc chloride (e.g., 40 g), previously fused and cooled.
-
Stir the mixture at room temperature. The D-mannitol will gradually dissolve as the reaction proceeds, which typically takes around 5 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium carbonate while stirring vigorously. This will precipitate zinc carbonate.
-
Filter the mixture and wash the solid residue with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Dissolve the crude product in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield pure 1,2:5,6-di-O-isopropylidene-D-mannitol.[2]
Synthesis of 1,3:4,6-Di-O-benzylidene-D-mannitol
This procedure is a general method for the formation of benzylidene acetals.
Materials:
-
D-mannitol
-
Benzaldehyde dimethyl acetal
-
Camphorsulfonic acid (CSA) or other suitable acid catalyst
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve D-mannitol (e.g., 1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add benzaldehyde dimethyl acetal (e.g., 2.2 equivalents) to the solution.
-
Add a catalytic amount of CSA (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1,3:4,6-di-O-benzylidene-D-mannitol.
Visualizing the Chemistry and Biology: Diagrams and Workflows
Experimental Workflow: Protection of D-Mannitol
The following diagram illustrates the general workflow for the protection of D-mannitol's hydroxyl groups as acetals.
Signaling Pathways Involving D-Mannitol
D-mannitol is not just a passive chiral building block; it also plays active roles in biological systems. In plants, it is involved in the response to osmotic stress, acting as an osmoprotectant and a scavenger of reactive oxygen species (ROS). The following diagram illustrates a simplified signaling pathway in plants under osmotic stress where D-mannitol is involved.
In mammalian systems, D-mannitol has been shown to induce a "brown fat-like" phenotype in white adipose tissue, a process that has implications for combating obesity. This effect is mediated, in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Conclusion
The journey of D-mannitol from a simple natural sweetener to a sophisticated tool in stereoselective synthesis is a testament to the ingenuity of organic chemists. The development of robust and selective protection strategies has been paramount in unlocking its synthetic potential. This guide has provided a historical overview, comparative data, and detailed protocols for the key protection methodologies. Furthermore, the exploration of D-mannitol's role in biological signaling pathways highlights its multifaceted nature. For researchers, scientists, and drug development professionals, a thorough understanding of these protection strategies is essential for the rational design and efficient execution of complex synthetic routes that leverage the unique chiral architecture of D-mannitol. As the demand for enantiomerically pure compounds continues to grow, the strategic use of D-mannitol and its protected derivatives will undoubtedly remain a vital component of modern organic synthesis.
References
- 1. Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3:4,6-Di-O-benzylidene-D-mannitol | 28224-73-9 | MD04523 [biosynth.com]
Navigating the Solubility of 2,3:5,6-Di-O-isopropylidene-D-mannitol: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Key Chiral Building Block
In the realm of synthetic chemistry and drug development, a thorough understanding of a compound's physical properties is paramount for its effective application. 2,3:5,6-Di-O-isopropylidene-D-mannitol (also commonly known as 1,2:5,6-Di-O-isopropylidene-D-mannitol, CAS 1707-77-3), a crucial chiral precursor derived from D-mannitol, is no exception. Its utility in the synthesis of complex molecules, including pharmaceuticals and natural products, is critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and logical workflows to aid researchers in its practical handling and application.
Solubility Profile of this compound
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a combination of specific data points from chemical suppliers and qualitative information inferred from synthetic and purification procedures allows for the construction of a practical solubility profile. The compound is generally characterized as a white to off-white crystalline solid that is soluble in many common organic solvents but has limited solubility in water, a consequence of its hydrophobic isopropylidene protecting groups.[1]
The following table summarizes the known solubility characteristics. It is important to note that qualitative descriptors are derived from experimental contexts, such as recrystallization and extraction, which provide valuable practical insights for laboratory work.
| Solvent | Quantitative Solubility | Qualitative Solubility & Remarks | Inferred From |
| Methanol | 100 mg/mL (clear, colorless solution)[2] | Soluble | Chemical Supplier Data |
| Dichloromethane (DCM) | No data available | Soluble[1][3] | General Chemical Information |
| Chloroform | Soluble to at least 50 mg/mL (0.05 g / 1 mL) | Soluble. Used as a solvent for optical activity measurements.[4] | Analytical Procedure |
| Acetone | No data available | Soluble. Used as a reagent and solvent in its synthesis.[5][6] | Synthetic Procedures |
| Diethyl Ether | No data available | Soluble. Commonly used as an extraction solvent.[5] | Synthetic Procedures |
| n-Hexane | No data available | Soluble in hot solvent; sparingly soluble in cold. Suitable for recrystallization.[5] | Purification Procedures |
| Petroleum Ether | No data available | Soluble on heating. Has been used for recrystallization.[5] | Purification Procedures |
| Dibutyl Ether | No data available | Soluble on heating. Has been used for recrystallization.[7] | Purification Procedures |
| Water | No data available | Sparingly soluble to insoluble.[1] | General Chemical Information |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The following protocol outlines a standard isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker or incubator
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC, GC, or a calibrated NMR)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary to ensure equilibrium is fully established.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the solid to settle for at least 2 hours in the temperature-controlled environment.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette or syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV, GC-FID).
-
Alternatively, for gravimetric analysis, evaporate the solvent from the filtered aliquot under reduced pressure and weigh the residual solid.
-
-
Calculation of Solubility:
-
Using the measured concentration and the dilution factor, calculate the original concentration of the saturated solution.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualizing Workflows and Applications
Diagrams are essential tools for representing complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for solubility determination and the role of this compound in a key synthetic pathway.
This compound is highly valued as a chiral starting material. Its C2 symmetry and protected diol functionalities allow for selective reactions at the central C3 and C4 hydroxyl groups. A primary application is its oxidative cleavage to produce two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde, a versatile C3 chiral building block.
By understanding the solubility profile and employing rigorous experimental techniques, researchers can confidently handle this compound, optimizing its use in reaction setups, purifications, and the overall workflow of complex synthetic projects.
References
- 1. CAS 1707-77-3: 1,2:5,6-Di-O-isopropylidene-D-mannitol [cymitquimica.com]
- 2. 1,2:5,6-Bis-O-(1-methylethylidene)-D-mannitol | 1707-77-3 [chemicalbook.com]
- 3. D-Mannitol diacetonide | CAS:1707-77-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 1,2:5,6-二-O-二异亚丙基-D-甘露糖醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. air.unimi.it [air.unimi.it]
An In-Depth Technical Guide to the Stereochemistry of 2,3:5,6-Di-O-isopropylidene-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of 2,3:5,6-Di-O-isopropylidene-D-mannitol, a chiral building block with significant potential in synthetic organic chemistry and drug development. This document offers detailed experimental protocols, quantitative data, and visualizations to support researchers in their scientific endeavors.
Introduction
This compound (CAS No. 3969-61-7) is a protected derivative of D-mannitol, a naturally occurring sugar alcohol. The strategic placement of the two isopropylidene groups on the C2-C3 and C5-C6 diols leaves the C1 and C4 hydroxyl groups available for further chemical modification. This specific protection pattern imparts a unique stereochemical configuration, making it a valuable chiral precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. Its rigid conformational structure, a consequence of the fused five-membered dioxolane rings, allows for highly stereoselective reactions.
Stereochemistry and Structural Elucidation
The stereochemistry of this compound is derived from the parent molecule, D-mannitol, which possesses a C2 symmetry axis. The IUPAC name for this compound is (4R,5R)-4,5-bis((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)dioxolane. The absolute configuration of the stereocenters is crucial for its application in asymmetric synthesis.
Below is a diagram illustrating the chemical structure of this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of Chiral Compounds Using 2,3:5,6-Di-O-isopropylidene-D-mannitol as a Precursor
Introduction
2,3:5,6-Di-O-isopropylidene-D-mannitol, and more commonly its isomer 1,2:5,6-di-O-isopropylidene-D-mannitol, serve as invaluable chiral building blocks in asymmetric synthesis. Derived from the readily available and inexpensive D-mannitol, these molecules provide a rigid C2-symmetric scaffold that enables the stereocontrolled synthesis of a wide array of complex chiral molecules, including natural products, pharmaceuticals, and chiral ligands. The strategic placement of the isopropylidene (acetonide) protecting groups allows for selective manipulation of the remaining hydroxyl groups, making it a versatile tool for synthetic chemists.
A primary application of 1,2:5,6-di-O-isopropylidene-D-mannitol is its oxidative cleavage to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde, a crucial C3 chiral synthon.[1][2] This aldehyde is a cornerstone in the synthesis of numerous chiral compounds due to its inherent stereochemistry. This document provides detailed application notes and experimental protocols for the synthesis of the mannitol diacetonide and its subsequent use in generating chiral synthons.
Key Applications in Chiral Synthesis
-
Synthesis of Chiral Aldehydes: The most significant application is the generation of (R)-2,3-O-isopropylideneglyceraldehyde, a versatile intermediate for further synthetic transformations.[1]
-
Natural Product Synthesis: This chiral pool starting material has been instrumental in the total synthesis of various natural products, including antibiotics, anti-inflammatory agents, and cytostatic agents.[3][4]
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of pharmacologically active molecules such as Nebivolol.[5]
-
Chiral Ligands: The mannitol diacetonide backbone has been used to synthesize chiral phosphine ligands for enantioselective catalysis.[]
-
Synthesis of Non-proteinogenic Amino Acids: The chiral scaffold can be elaborated to produce unnatural amino acids with defined stereochemistry.[7]
Data Presentation: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
The synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol from D-mannitol has been optimized under various conditions. The following table summarizes the reported yields for different catalytic systems and reaction conditions.
| Catalyst | Acetalating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Zinc Chloride | Acetone | Acetone | Room Temp. | 87 | |
| Zinc Chloride | Acetone | Acetone | Not specified | 42 | [1] |
| p-Toluenesulfonic acid | 2-Methoxypropene | N,N-Dimethylformamide | Not specified | 92 (36-40 upon repetition) | [1] |
| p-Toluenesulfonic acid | 2,2-Dimethoxypropane | Dimethyl Sulfoxide | Room Temp. | Not specified | [8] |
| Sulfonated Graphene | Acetone/2,2-Dimethoxypropane | Not specified | Room Temp. | High yields | |
| Aquivion-H | 2,2-Dimethoxypropane | DMF | Room Temp. | 76 | [9] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
This protocol describes a high-yield synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol using zinc chloride as a catalyst.[10]
Materials:
-
D-mannitol
-
Anhydrous Zinc Chloride
-
Anhydrous Acetone
-
Sodium Carbonate
-
Diethyl Ether
-
Hexane
-
Calcium Chloride drying tube
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
A round-bottomed flask is charged with anhydrous zinc chloride (2.7 molar excess relative to D-mannitol).
-
The flask is heated gently under vacuum to ensure the removal of any residual water and then cooled to room temperature under a calcium chloride drying tube.
-
Anhydrous acetone is added to the flask, and the mixture is swirled to dissolve the zinc chloride.
-
D-mannitol is added to the solution, and the flask is stoppered and stirred vigorously at room temperature.
-
The reaction is monitored until all the D-mannitol has dissolved (approximately 5 hours), indicating the formation of the acetal.
-
Upon completion, the reaction mixture is cooled in an ice bath, and a saturated solution of sodium carbonate is slowly added with vigorous stirring to precipitate zinc carbonate.
-
The precipitate is filtered and washed with acetone.
-
The filtrate is concentrated under reduced pressure to remove most of the acetone.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a solid.
-
The crude product is purified by stirring with hexane for 30 minutes, followed by vacuum filtration to afford pure 1,2:5,6-di-O-isopropylidene-D-mannitol as a white solid.
Protocol 2: Oxidative Cleavage to (R)-2,3-O-Isopropylideneglyceraldehyde
This protocol details the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol to produce (R)-2,3-O-isopropylideneglyceraldehyde.[1][11]
Materials:
-
1,2:5,6-Di-O-isopropylidene-D-mannitol
-
Sodium metaperiodate (NaIO₄)
-
Diethyl Ether
-
Distilled Water
-
Anhydrous Sodium Sulfate
-
Round-bottomed flask
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
A solution of sodium metaperiodate (1.3 equivalents) in distilled water is prepared in a round-bottomed flask with stirring until all the solid dissolves.
-
Diethyl ether is added to the flask, followed by the addition of 1,2:5,6-di-O-isopropylidene-D-mannitol (1 equivalent).
-
The resulting biphasic mixture is stirred vigorously at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically a few hours), the mixture is transferred to a separatory funnel.
-
The organic layer is collected, and the aqueous layer is extracted several times with diethyl ether.[11]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure at low temperature (e.g., 30°C) to avoid polymerization of the aldehyde.[11]
-
The resulting crude (R)-2,3-O-isopropylideneglyceraldehyde is typically used immediately in the next synthetic step without further purification due to its relative instability.[11]
Visualizations
The following diagrams illustrate the key synthetic pathways described in these application notes.
Caption: Synthetic pathway from D-mannitol to complex chiral products.
Caption: Step-by-step experimental workflow for chiral synthon synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-O-Isopropylidene-D-mannitol | 4306-35-8 | Benchchem [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. d-nb.info [d-nb.info]
- 5. goldbio.com [goldbio.com]
- 7. Diastereospecific synthesis of diaziridines from D-mannitol. Access to chiral α-aminoacids. | Scilit [scilit.com]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
Applications of 2,3:5,6-Di-O-isopropylidene-D-mannitol in Glycobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3:5,6-Di-O-isopropylidene-D-mannitol is a protected derivative of D-mannitol, a sugar alcohol. In glycobiology research, it serves as a versatile and cost-effective chiral building block for the synthesis of a variety of complex carbohydrates and related molecules. Its rigid, C2-symmetric core, with two free hydroxyl groups at the C3 and C4 positions, allows for stereoselective modifications, making it an invaluable starting material for the preparation of chiral synthons, oligosaccharides, and chiral ligands for asymmetric catalysis. This document provides detailed application notes and protocols for three key uses of this compound and its derivatives in glycobiology-related research.
Application 1: Synthesis of the Chiral Building Block (R)-2,3-O-Isopropylidene-D-glyceraldehyde
(R)-2,3-O-Isopropylidene-D-glyceraldehyde is a crucial C3 chiral synthon widely used in the synthesis of pharmaceuticals and other biologically active molecules. It is readily prepared from D-mannitol via the formation of 1,2:5,6-Di-O-isopropylidene-D-mannitol followed by oxidative cleavage of the central diol.
Quantitative Data Summary
| Method Reference | Acetalation Reagent | Catalyst | Solvent | Yield of 1,2:5,6-Di-O-isopropylidene-D-mannitol (%) | Oxidizing Agent for Cleavage | Overall Yield of (R)-2,3-O-Isopropylidene-D-glyceraldehyde (%) |
| Baer | Acetone | ZnCl₂ | Acetone | 42 | Lead tetraacetate | Not specified |
| Morpain et al. | Acetone | ZnCl₂ | Acetone | 61 | Not specified | Not specified |
| Alvarenga et al.[1] | Acetone | ZnCl₂ | Acetone | 87 | Sodium metaperiodate | Not specified |
| Organic Syntheses, 1995[2] | 2,2-Dimethoxypropane | SnCl₂ | 1,2-Dimethoxyethane | 50-56 (crude purity) | Sodium metaperiodate | 34-45 |
| Worldwidejournals.com[3] | 2,2-Dimethoxypropane | p-Toluene sulfonic acid | DMSO | Not specified in two steps | Sodium periodate | High-yielding (quantitative not specified) |
Experimental Protocols
Protocol 1.1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol (High-Yield Method) [1][4]
-
Materials: D-mannitol, anhydrous acetone, zinc chloride (fused).
-
Procedure:
-
In a round-bottomed flask, add fused zinc chloride (2.7 molar equivalents to D-mannitol).
-
Add anhydrous acetone and swirl to dissolve the zinc chloride.
-
Add D-mannitol (1 molar equivalent) to the solution.
-
Stir the mixture at room temperature for 5 hours, by which time the D-mannitol should have dissolved.
-
Pour the reaction mixture into a cold, stirred solution of sodium carbonate to neutralize the catalyst and precipitate zinc carbonate.
-
Filter the mixture and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Extract the resulting aqueous residue with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a white solid.
-
Protocol 1.2: Oxidative Cleavage to (R)-2,3-O-Isopropylidene-D-glyceraldehyde [2]
-
Materials: 1,2:5,6-Di-O-isopropylidene-D-mannitol, dichloromethane (DCM), saturated aqueous sodium bicarbonate, sodium metaperiodate, anhydrous magnesium sulfate.
-
Procedure:
-
Suspend the crude 1,2:5,6-Di-O-isopropylidene-D-mannitol in DCM.
-
Add saturated aqueous sodium bicarbonate solution with stirring.
-
Add sodium metaperiodate (2.0 molar equivalents) portionwise, maintaining the temperature below 35°C with a water bath.
-
Stir the mixture for 2 hours.
-
Add anhydrous magnesium sulfate and continue stirring for 20 minutes.
-
Filter the slurry through a glass frit filter.
-
Carefully concentrate the filtrate on a rotary evaporator to obtain the crude product.
-
The crude aldehyde can be purified by distillation under reduced pressure.
-
Workflow Diagram
Application 2: Synthesis of a 3,6-Branched Mannose Trisaccharide
Derivatives of this compound, such as p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside, are valuable precursors for the synthesis of complex oligosaccharides. These oligosaccharides are crucial for studying protein-carbohydrate interactions and other biological processes.
Quantitative Data Summary
| Step | Reaction | Reagents | Solvent | Yield (%) |
| 1 | Glycosylation | TMSOTf | CH₂Cl₂ | 92 |
| 2 | Acetylation | Ac₂O, Pyridine | Pyridine | 96 |
| 3 | Isopropylidene Deprotection | 70% AcOH | Acetic Acid/Water | 91 |
| 4 | Glycosylation | TMSOTf | CH₂Cl₂ | 86 |
| 5 | Acetylation | Ac₂O, Pyridine | Pyridine | 95 |
| 6 | Deacetylation | Satd. NH₃-MeOH | Methanol | 73 |
| Overall | - | - | - | 50.4 |
Experimental Protocol
Protocol 2.1: Synthesis of a 3,6-Branched Mannose Trisaccharide [1][3]
This protocol outlines the synthesis starting from p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside (acceptor) and a benzoylated mannosyl donor.
-
Step 1: First Glycosylation
-
Dissolve the acceptor and a suitable mannosyl donor (e.g., a thioglycoside) in anhydrous dichloromethane (CH₂Cl₂) with 4 Å molecular sieves.
-
Cool the mixture to -15°C under a nitrogen atmosphere.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with triethylamine and filter through Celite.
-
Concentrate the filtrate and purify the resulting disaccharide by column chromatography.
-
-
Step 2: Acetylation of the Free Hydroxyl Group
-
Dissolve the disaccharide in pyridine and add acetic anhydride.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the acetylated disaccharide.
-
-
Step 3: Selective Deprotection of the Isopropylidene Group
-
Dissolve the acetylated disaccharide in 70% aqueous acetic acid.
-
Heat the mixture at 70°C for 2 hours.
-
Concentrate the solution and co-evaporate with toluene to remove residual acetic acid.
-
Purify the diol by column chromatography.
-
-
Step 4 & 5: Second Glycosylation and Acetylation
-
Repeat the glycosylation (Step 1) and acetylation (Step 2) procedures with the diol and another mannosyl donor to form the protected trisaccharide.
-
-
Step 6: Final Deprotection
-
Dissolve the fully protected trisaccharide in saturated methanolic ammonia.
-
Stir at room temperature for an extended period (e.g., 120 hours) to remove all acyl protecting groups.
-
Concentrate the solution and purify the final 3,6-branched mannose trisaccharide.
-
Workflow Diagram
Application 3: Synthesis of Chiral Phosphinite Ligands for Asymmetric Catalysis
The C2-symmetric diol, 1,2:5,6-Di-O-isopropylidene-D-mannitol, is an excellent scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions, such as enantioselective hydrogenation.
Quantitative Data Summary
| Ligand | Reaction | Substrate | Catalyst | Enantiomeric Excess (ee, %) |
| DIMOP Analog | Asymmetric Hydrogenation | Prochiral alkenes (e.g., amidoacrylic acid derivatives) | Rhodium complex | 90-97 |
| Carbohydrate-derived diphenylphosphinites | Asymmetric Hydrogenation | (Z)-α-Acetamidocinnamic acid | Rhodium complex | up to 78 |
Experimental Protocol
Protocol 3.1: Synthesis of 1,2:5,6-Di-O-isopropylidene-3,4-di-O-(diphenylphosphino)-D-mannitol [5]
-
Materials: 1,2:5,6-Di-O-isopropylidene-D-mannitol, chlorodiphenylphosphine, triethylamine, anhydrous solvent (e.g., THF or dichloromethane).
-
Procedure:
-
Dissolve 1,2:5,6-Di-O-isopropylidene-D-mannitol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add chlorodiphenylphosphine to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
-
Protocol 3.2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
-
Materials: Chiral phosphinite ligand, rhodium precursor (e.g., [Rh(COD)₂]BF₄), prochiral substrate, solvent (e.g., methanol, THF), hydrogen gas.
-
Procedure:
-
In a glovebox, dissolve the rhodium precursor and the chiral ligand in the solvent in a pressure-rated vessel.
-
Stir the solution for a short period to allow for complex formation.
-
Add the prochiral substrate to the catalyst solution.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction at the desired temperature until the reaction is complete (monitored by techniques like TLC or GC).
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC.
-
Workflow Diagram
References
Application Notes and Protocols: 2,3:5,6-Di-O-isopropylidene-D-mannitol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
2,3:5,6-Di-O-isopropylidene-D-mannitol, a readily available chiral building block derived from D-mannitol, serves as a versatile precursor in asymmetric synthesis. Its rigid C2-symmetric backbone makes it an ideal starting material for the synthesis of a variety of chiral ligands and auxiliaries. These, in turn, are employed in transition metal-catalyzed reactions to achieve high levels of enantioselectivity in the formation of chiral molecules, a critical aspect of modern drug development and fine chemical synthesis.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral phosphine ligands and their subsequent application in highly enantioselective hydrogenation reactions.
Synthesis of Chiral Bisphospholane Ligands from this compound
A key application of this compound is in the synthesis of chiral phosphine ligands, particularly bisphospholanes. These ligands, when complexed with transition metals like rhodium, form highly effective catalysts for asymmetric hydrogenation. The synthesis involves the conversion of the protected mannitol into a cyclic sulfate, followed by reaction with a primary phosphine and subsequent reduction.
Experimental Workflow: From D-Mannitol to Chiral Bisphospholane Ligand
Application Notes and Protocols: Deprotection of 2,3:5,6-Di-O-isopropylidene-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the complete and selective deprotection of 2,3:5,6-Di-O-isopropylidene-D-mannitol, a critical intermediate in the synthesis of various biologically active molecules and chiral building blocks.
Introduction
This compound is a versatile protected form of D-mannitol, widely utilized in synthetic organic chemistry. The isopropylidene groups serve as effective protecting groups for the vicinal diols, allowing for selective manipulation of the remaining hydroxyl groups. The subsequent removal of these protecting groups, either completely or selectively, is a crucial step in the synthesis of many complex molecules, including pharmaceuticals and natural products. This document outlines established methods for both complete and selective deprotection, providing detailed experimental protocols and comparative data.
Complete Deprotection Methods
Complete removal of both isopropylidene groups is typically achieved under acidic conditions to yield D-mannitol.
Summary of Complete Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Substrate (if not this compound) |
| 1 | 1% Aqueous Sulfuric Acid | Water | 110 (Reflux) | 3 h | >99 (crude) | 6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose[1] |
| 2 | Amberlite IR 120H+ | Ethanol/Water | Reflux | Not specified | Excellent | 3,4-bis-O-((1-alkyl-1H-1,2,3-triazol-4-yl)methyl)-1,2:5,6-di-O-isopropylidene-D-mannitol derivatives[2] |
| 3 | Ferric Chloride on Silica Gel (FeCl3/SiO2) | Ethanol | 80 | Not specified | Not specified | 1,2:5,6-di-O-isopropylidene-D-mannitol[3] |
Experimental Protocols for Complete Deprotection
Protocol 1: Acidic Hydrolysis with Aqueous Sulfuric Acid
This protocol is adapted from a procedure for the deprotection of a similar di-isopropylidene protected sugar.[1]
Materials:
-
This compound
-
1% Aqueous Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH paper or pH meter
Procedure:
-
Suspend this compound (1 equivalent) in 1% aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 110°C) with stirring for 3 hours. The mixture should become a clear, colorless solution.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully neutralize the solution to pH 7 by the portion-wise addition of sodium bicarbonate.
-
Remove the solvent in vacuo.
-
The resulting crude D-mannitol can be further purified by recrystallization if necessary.
Selective Deprotection of the 5,6-O-Isopropylidene Group
The selective removal of the terminal 5,6-O-isopropylidene group is often desired to allow for differential functionalization of the primary hydroxyl groups.
Summary of Selective Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Substrate (if not this compound) |
| 4 | 60% Aqueous Acetic Acid | Acetic Acid/Water | Not specified | Not specified | "Clean reaction" | di-O-isopropylidene derivative of mannose[4] |
| 5 | Copper (II) Chloride Dihydrate (CuCl₂·2H₂O) | Ethanol or 2-Propanol | Room Temperature | Not specified | 99 | benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside[4] |
| 6 | H-Beta Zeolite | Aqueous Methanol | Room Temperature | 6 h | Not specified for diacetonide | d-mannitol triacetonide[5] |
Experimental Protocols for Selective Deprotection
Protocol 2: Mild Acidic Hydrolysis with Aqueous Acetic Acid
This protocol is based on a method for the selective hydrolysis of a terminal isopropylidene group in a mannose derivative.[4]
Materials:
-
This compound
-
60% Aqueous Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in 60% aqueous acetic acid.[4]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the acetic acid and water in vacuo to yield the crude 2,3-O-isopropylidene-D-mannitol.
-
The product can be purified by column chromatography on silica gel.
Protocol 3: Deprotection using Copper (II) Chloride Dihydrate
This method has been reported to be highly efficient for the selective removal of the 5,6-O-isopropylidene group from a mannofuranoside derivative.[4]
Materials:
-
This compound
-
Copper (II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Ethanol or 2-Propanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or 2-propanol.
-
Add five molar equivalents of copper (II) chloride dihydrate to the solution.[4]
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically worked up by removing the solvent and partitioning the residue between an organic solvent and water to remove the copper salts.
-
The organic layer is dried and concentrated to give the desired 2,3-O-isopropylidene-D-mannitol, which can be further purified by chromatography.
Visualizing the Deprotection Workflow
Caption: General workflow for the deprotection of this compound.
Chemical Transformation Pathways
Caption: Chemical pathways for the deprotection of the starting material.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. FeCl 3 /SiO 2 -catalyzed bis-indolylation of acetals and ketals: a highly atom-economical approach to the selective deprotection of protected carbohyd ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07809H [pubs.rsc.org]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
Selective Removal of Isopropylidene Groups from Protected Mannitol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective removal of isopropylidene protecting groups from mannitol derivatives, a crucial step in the synthesis of various chiral building blocks for drug development and other applications. The focus is on the regioselective hydrolysis of 1,2:5,6-di-O-isopropylidene-D-mannitol to yield valuable mono-protected intermediates.
Introduction
1,2:5,6-Di-O-isopropylidene-D-mannitol is a readily available and versatile starting material in organic synthesis. The two terminal isopropylidene groups protect the 1,2- and 5,6-diols, leaving the central 3,4-diol available for further modification. However, many synthetic strategies require the selective deprotection of one of the terminal isopropylidene groups to afford 1,2-O-isopropylidene-D-mannitol or 3,4-O-isopropylidene-D-mannitol. This selective deprotection can be achieved using various methods, each with its own advantages in terms of yield, regioselectivity, and reaction conditions. This document outlines several common protocols for this transformation.
Comparative Data of Deprotection Methods
The following table summarizes quantitative data for different methods of selective deprotection of isopropylidene groups in mannitol derivatives. This allows for a direct comparison of reaction efficiency and selectivity.
| Reagent/Catalyst | Starting Material | Product | Reaction Conditions | Time | Yield (%) | Reference |
| 70% Acetic Acid | Triacetone-D-mannitol | 3,4-O-Isopropylidene-D-mannitol | 45°C | 30 min | 91% | [1] |
| 60% Acetic Acid | 1,2:3,4:5,6-tri-O-isopropylidene-L-mannitol | 3,4-O-Isopropylidene-L-mannitol | 45°C | 1.5 h | Not specified | [2] |
| Copper (II) Chloride (catalytic) | Benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside | Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside | Room Temperature, Ethanol or 2-Propanol | Not specified | 99% | [3] |
| Yb(OTf)₃·H₂O (catalytic) | 1,2:5,6-di-O-isopropylidene-D-glucofuranose | 1,2-O-isopropylidene-D-glucofuranose | Acetonitrile, Room Temperature | Not specified | High | [3] |
| HClO₄ on Silica Gel | Terminal isopropylidene acetals | Corresponding 1,2-diols | Room Temperature | 6-24 h | Good to Excellent | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Selective Hydrolysis using Aqueous Acetic Acid
This protocol is adapted from the selective deprotection of triacetone-D-mannitol and is a common method for achieving mono-deprotection.
Materials:
-
1,2:5,6-di-O-isopropylidene-D-mannitol
-
70% aqueous Acetic Acid
-
Toluene
-
Acetone
-
Dichloromethane
-
Celite
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol in 70% aqueous acetic acid in a round-bottomed flask.
-
Heat the mixture to 45°C and stir for 30-90 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the desired level of conversion is reached, remove the solvents under vacuum using a rotary evaporator.
-
To the resulting viscous liquid, add acetone and heat to reflux. Filter the hot solution to remove any precipitated unprotected mannitol.
-
Concentrate the filtrate and add it slowly to boiling toluene while distilling off the acetone.
-
Cool the toluene solution to allow the product, 3,4-O-isopropylidene-D-mannitol, to crystallize.
-
Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.
Protocol 2: Selective Deprotection using Copper (II) Chloride (Catalytic)
This method provides a mild alternative for the regioselective removal of the terminal isopropylidene group.
Materials:
-
1,2:5,6-di-O-isopropylidene-D-mannitol
-
Copper (II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol or 2-Propanol
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol in ethanol or 2-propanol in a round-bottomed flask.
-
Add a catalytic amount of copper (II) chloride dihydrate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the solvent by evaporation under reduced pressure.
-
Add diethyl ether to the residue and wash sequentially with water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Experimental Workflow
The following diagram illustrates a typical workflow for the selective deprotection of diisopropylidene mannitol.
Caption: General workflow for selective deprotection.
Signaling Pathways and Logical Relationships
The selective removal of a terminal isopropylidene group is governed by the relative stability of the resulting carbocation intermediate. The terminal acetal is sterically less hindered and its hydrolysis proceeds through a more stable primary carbocation compared to the secondary carbocation that would be formed from the cleavage of an internal acetal. This difference in activation energy allows for selective deprotection under carefully controlled acidic conditions.
Caption: Logic of regioselective deprotection.
References
Application Notes and Protocols: Oxidative Cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol is a fundamental transformation in synthetic organic chemistry, yielding two equivalents of the versatile chiral building block, (R)-2,3-O-isopropylidene-D-glyceraldehyde.[1] This C3 synthon is of significant interest due to its utility in the stereocontrolled synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[2][3] A notable application is its role as a key intermediate in the synthesis of the anticancer drug, Gemcitabine hydrochloride.[2][4][5] The starting material, 1,2:5,6-di-O-isopropylidene-D-mannitol, is readily prepared from the inexpensive and naturally occurring D-mannitol.[2][3]
The central C3-C4 diol of 1,2:5,6-di-O-isopropylidene-D-mannitol is susceptible to oxidative cleavage by reagents such as sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄).[3][6] Both reagents efficiently break the carbon-carbon bond of the vicinal diol to afford the desired aldehyde. The choice of oxidant often depends on factors such as reaction conditions, cost, and toxicity. While lead tetraacetate is effective, it produces toxic lead-containing byproducts. Sodium periodate is a common alternative that can be used in aqueous or biphasic systems.[7]
Applications in Drug Development
(R)-2,3-O-isopropylidene-D-glyceraldehyde is a valuable chiral pool material with broad applications in medicinal chemistry and drug development.[] Its aldehyde functionality and protected diol allow for a variety of stereocontrolled transformations, including:
-
Nucleophilic additions: Formation of new chiral centers at the carbonyl group.
-
Wittig reactions: Carbon-carbon double bond formation.
-
Aldol condensations: Elaboration of the carbon skeleton.
-
Cycloadditions: Synthesis of cyclic systems.[2]
As previously mentioned, a primary application of this chiral aldehyde is in the synthesis of Gemcitabine, a pyrimidine nucleotide analog used in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer.[4] The defined stereochemistry of the glyceraldehyde derivative is crucial for the biological activity of the final drug molecule.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol.
| Oxidizing Agent | Solvent System | Reaction Time | Yield of (R)-2,3-O-isopropylidene-D-glyceraldehyde | Reference |
| Sodium Metaperiodate | Dichloromethane / Water | 1 hour | 91% | [7] |
| Lead Tetraacetate | Not specified | Not specified | 76% | [2] |
| Sodium Periodate | Diethyl ether / Water | 3 hours | Not specified | [9] |
Experimental Protocols
Protocol 1: Oxidative Cleavage using Sodium Metaperiodate in a Biphasic System
This protocol is based on the procedure described by Jackson (1988).[7]
Materials:
-
1,2:5,6-di-O-isopropylidene-D-mannitol
-
Sodium metaperiodate (NaIO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware
-
Mechanical stirrer
-
Water bath
Procedure:
-
Dissolve 50 g (0.19 mol) of 1,2:5,6-di-O-isopropylidene-D-mannitol in 500 mL of dichloromethane in a reaction vessel equipped with a mechanical stirrer.
-
Place the vessel in a water bath maintained at 25 °C.
-
With vigorous stirring, add 81 g (0.38 mol) of sodium metaperiodate to the solution.
-
Add 20 mL of deionized water to the reaction mixture. An exothermic reaction will occur, and the temperature may rise to approximately 32 °C.
-
Continue stirring for 1 hour or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Add powdered anhydrous magnesium sulfate to the reaction mixture to remove water.
-
Filter the mixture to remove the solids.
-
The resulting solution of (R)-2,3-O-isopropylidene-D-glyceraldehyde in dichloromethane can be used directly for subsequent reactions or the product can be isolated by distillation.
Protocol 2: Oxidative Cleavage using Lead Tetraacetate
This is a classical method for the oxidative cleavage of diols.[2][3]
Materials:
-
1,2:5,6-di-O-isopropylidene-D-mannitol
-
Lead tetraacetate (Pb(OAc)₄)
-
Anhydrous organic solvent (e.g., benzene, toluene, or dichloromethane)
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol in a suitable anhydrous organic solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution or suspension of lead tetraacetate (approximately 2 molar equivalents) in the same solvent to the cooled solution with stirring.
-
Allow the reaction to proceed at low temperature, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by filtering off the lead salts.
-
The filtrate containing the product can then be washed, dried, and concentrated to yield crude (R)-2,3-O-isopropylidene-D-glyceraldehyde, which may be purified by distillation.
Note: Lead tetraacetate and its byproducts are toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
Visualizations
Caption: Experimental workflow for the oxidative cleavage.
Caption: Synthetic pathway from D-mannitol to Gemcitabine.
References
- 1. air.unimi.it [air.unimi.it]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. China ( R )-2,3-o-isopropylidene-glyceraldehyde manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. tandfonline.com [tandfonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Click Chemistry Reactions Involving Derivatives of 2,3:5,6-Di-O-isopropylidene-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of 1,2,3-triazole derivatives using click chemistry, starting from the readily available chiral scaffold, 2,3:5,6-Di-O-isopropylidene-D-mannitol. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient reaction that allows for the creation of diverse molecular architectures with potential applications in drug discovery and development.[1]
Introduction
This compound is a versatile starting material in organic synthesis, offering a rigid chiral backbone for the construction of complex molecules.[2] Its derivatives, functionalized with either azide or alkyne moieties, are excellent substrates for CuAAC, a cornerstone of "click chemistry."[3][4] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, a common pharmacophore in medicinal chemistry.[5][6] The resulting triazole-linked mannitol derivatives are of significant interest for the development of novel therapeutic agents, including enzyme inhibitors and anticancer agents.[6][7]
Synthetic Pathways
The general strategy involves the synthesis of an azide or alkyne derivative of this compound, followed by the Cu(I)-catalyzed cycloaddition with a corresponding alkyne or azide partner.
Caption: General synthetic routes to triazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of Azido D-Mannitol Derivative
This protocol describes the synthesis of an azide-functionalized mannitol derivative, a key intermediate for subsequent click reactions.[8][9]
Step 1: Tosylation of this compound
-
Dissolve this compound in dry pyridine.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Pour the mixture into ice water and extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2:5,6-Di-O-isopropylidene-3,4-di-p-tosyl-D-Mannitol.
Step 2: Azidation
-
Dissolve the tosylated mannitol derivative in a suitable solvent such as DMF.
-
Add sodium azide (NaN3) to the solution.
-
Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the azido D-Mannitol derivative.
Protocol 2: Synthesis of a Bis-Terminal Alkyne Derivative
This protocol details the preparation of a mannitol derivative bearing two terminal alkyne functionalities.[10][11]
Williamson Etherification:
-
Suspend this compound in a suitable solvent like DMF.
-
Add a base, such as sodium hydroxide, to the suspension.
-
Cool the mixture in an ice bath.
-
Add propargyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic layer to yield 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This general protocol can be adapted for the reaction between the synthesized mannitol derivatives and their corresponding click partners.[10][12][13]
Caption: Experimental workflow for the CuAAC reaction.
Procedure:
-
Dissolve the mannitol-azide (or alkyne) derivative and the corresponding terminal alkyne (or azide) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O).
-
Add a freshly prepared aqueous solution of sodium ascorbate to the mixture to generate the Cu(I) catalyst in situ.[10]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction yields for the synthesis of key intermediates and the final triazole products.
Table 1: Synthesis of Mannitol Derivatives
| Derivative | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1,2:5,6-Di-O-isopropylidene-3,4-di-p-tosyl-D-Mannitol | TsCl, Pyridine | Pyridine | - | - | [8] |
| Azido D-Mannitol | NaN3 | DMF | - | - | [8] |
| 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol | Propargyl bromide, NaOH | DMF | - | Very Good | [10][11] |
Table 2: CuAAC Reaction Yields
| Mannitol Derivative | Click Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol | n-alkyl azides | CuSO4·5H2O, Sodium Ascorbate | - | Very Good | [10] |
| Azido D-Mannitol | Alkenes | Cu(I), Sodium Ascorbate | - | - | [9] |
Note: Specific reaction times and yields can vary depending on the scale and specific substrates used. Please refer to the cited literature for more detailed information.
Characterization
The synthesized compounds are typically characterized by a combination of spectroscopic methods:[9][10]
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., azide N≡N stretch, alkyne C≡C-H stretch, triazole ring vibrations).
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure and confirm the regiochemistry of the triazole ring formation.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Applications in Drug Development
The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to form hydrogen bonds.[1] The click chemistry approach, with its high efficiency and functional group tolerance, is particularly well-suited for late-stage functionalization and the generation of compound libraries for high-throughput screening. Derivatives of D-mannitol synthesized via this methodology have been investigated for various biological activities, including their potential as anticancer and antimicrobial agents.[7] The chiral mannitol scaffold provides a defined three-dimensional orientation of the appended functionalities, which can be crucial for specific interactions with biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the Cu(i)-catalyzed azide–alkyne cycloaddition: focus on functionally substituted azides and alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. uokerbala.edu.iq [uokerbala.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. confluore.com [confluore.com]
- 13. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3:5,6-Di-O-isopropylidene-D-mannitol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3:5,6-Di-O-isopropylidene-D-mannitol, a crucial chiral building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
Low yields in this synthesis are a frequent issue and can stem from several factors. Here are the primary causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted D-mannitol.[1]
-
Solution: Increase the reaction time. Monitoring the reaction's progress by checking for the dissolution of D-mannitol can be a good indicator of acetal formation.[2] Ensure vigorous stirring to maximize contact between the reactants.
-
-
Product Hydrolysis during Workup: The diacetonide product is sensitive to acid and heat, which can cause the acetal protecting groups to be removed, reverting the product to D-mannitol.[2]
-
Formation of Byproducts: The formation of mono-isopropylidene or tri-isopropylidene derivatives of mannitol can reduce the yield of the desired diacetonide.[1]
-
Solution: Carefully control the stoichiometry of the reagents. Using a moderate excess of the acetalating agent can help drive the reaction towards the diacetonide without promoting the formation of the tri-acetonide. The choice of solvent and catalyst can also influence selectivity.
-
Q2: I am observing significant amounts of unreacted D-mannitol in my final product. How can I address this?
The presence of starting material after the reaction indicates an incomplete conversion.
-
Catalyst Activity: The catalyst, such as zinc chloride, may be of insufficient quality or quantity.
-
Reaction Time: The reaction may simply need more time to complete.
-
Solution: Extend the reaction time and monitor the dissolution of the solid D-mannitol, which is a visual cue for the progress of the reaction.[2]
-
Q3: My purified product seems to contain isomeric diacetonides or tri-acetonide byproducts. How can I minimize their formation?
The formation of multiple acetonide species is a common challenge due to the presence of multiple diol pairs in mannitol.
-
Reaction Conditions: The choice of reagents and reaction conditions plays a critical role in selectivity.
-
Solution: The use of 2,2-dimethoxypropane with a catalyst like Aquivion-H in DMF at room temperature has been shown to selectively catalyze the formation of the desired 1,2:5,6-diacetonide with limited formation of triacetonides.[1] In contrast, refluxing with 2,2-dimethoxypropane can lead to a higher proportion of triacetonides.[1]
-
-
Purification: Proper purification techniques are essential to isolate the desired isomer.
Q4: The removal of the catalyst (e.g., zinc chloride) is proving to be difficult and laborious. Are there alternative methods?
The removal of large quantities of zinc chloride is a known drawback of the classical Baer method.[1][4]
-
Alternative Catalysts: Using a recyclable, solid-phase catalyst can simplify the workup.
-
Improved Workup for Zinc Chloride: If using zinc chloride, an optimized workup can facilitate its removal.
-
Solution: After the reaction, the mixture can be treated with a solution of potassium carbonate to precipitate the zinc as zinc carbonate, which can then be filtered off.[2]
-
Data Presentation: Comparison of Synthesis Methods
| Method | Acetalating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Baer (Original) | Acetone | Zinc Chloride | Acetone | Room Temp | - | 42 | [1][4] |
| Baer (Improved) | Acetone | Zinc Chloride | Acetone | Room Temp | 5 | 87 | [2] |
| Morpain et al. | Acetone | Zinc Chloride | Acetone | 25 | 18 | 61 | [3][4] |
| Chittenden | 2,2-Dimethoxypropane | Tin(II) Chloride | 1,2-Dimethoxyethane | Reflux | 2-3 | 55 | [1] |
| Aquivion-H | 2,2-Dimethoxypropane | Aquivion-H | DMF | Room Temp | 16 | 76 | [1] |
| p-TSA | 2-Methoxypropene | p-Toluenesulfonic Acid | DMF | 0 | - | 36 | [1] |
Experimental Protocols
High-Yield Synthesis using Acetone and Zinc Chloride (Improved Baer Method)
This protocol is adapted from a high-yield procedure that emphasizes avoiding heat during workup.[2]
-
Reaction Setup: In a round-bottomed flask, add anhydrous zinc chloride (2.7 molar excess). Place the flask in a cooling bath.
-
Addition of Reagents: Slowly add anhydrous acetone, followed by D-mannitol (1 equivalent).
-
Reaction: Stopper the flask and stir the mixture at room temperature. The reaction is typically complete when all the D-mannitol has dissolved (approximately 5 hours).
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a cold, saturated solution of potassium carbonate while stirring vigorously to precipitate zinc carbonate.
-
Filter the mixture and wash the solid zinc carbonate with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
-
Purification:
Synthesis using a Recyclable Solid Acid Catalyst (Aquivion-H Method)
This protocol utilizes a heterogeneous catalyst for easier purification.[1]
-
Reaction Setup: To a suspension of D-mannitol (1 equivalent) in DMF, add 2,2-dimethoxypropane (2.4 equivalents).
-
Catalyst Addition: Add Aquivion-H catalyst (e.g., 2.8% mol of H+ relative to mannitol).
-
Reaction: Stir the mixture vigorously at room temperature for 16 hours.
-
Workup:
-
Filter the reaction mixture to remove the Aquivion-H catalyst. The catalyst can be washed with acetonitrile, dried under vacuum, and reused.
-
Concentrate the filtrate under vacuum at 40°C.
-
-
Purification:
-
Triturate the resulting solid with cyclohexane and recover the product by filtration to yield the desired 1,2:5,6-di-O-isopropylidene-D-mannitol.[1]
-
Visualizations
Experimental Workflow: High-Yield Synthesis
Caption: Workflow for the high-yield synthesis of this compound.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
Technical Support Center: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific problems you might face during your experiment, offering potential causes and solutions.
Problem 1: Low yield of the desired 1,2:5,6-di-O-isopropylidene-D-mannitol with significant recovery of starting D-mannitol.
-
Question: My reaction seems incomplete. After workup, I have a low yield of the diacetal product and a large amount of unreacted D-mannitol. What could be the cause?
-
Answer: An incomplete reaction can stem from several factors:
-
Insufficient Catalyst: The amount of catalyst, such as zinc chloride or p-toluenesulfonic acid, may be too low to drive the reaction to completion. For instance, using less than a 2.7 molar excess of zinc chloride has been shown to result in an incomplete reaction.[1]
-
Hydrolysis during Workup: The diacetal product is susceptible to hydrolysis back to D-mannitol, especially in the presence of water and acid. Heating during the removal of water under vacuum can exacerbate this issue.[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the dissolution of D-mannitol can be an indicator of acetal formation, with complete dissolution suggesting the reaction is progressing.[1]
-
Problem 2: Formation of multiple products, including mono- and tri-isopropylidene derivatives.
-
Question: My TLC and NMR analysis show a mixture of products instead of the clean diacetal. How can I improve the selectivity of my reaction?
-
Answer: The formation of a mixture of mono-, di-, and tri-acetals is a common challenge. Here are some strategies to enhance selectivity for the desired 1,2:5,6-di-O-isopropylidene-D-mannitol:
-
Control of Reaction Conditions: The choice of catalyst and solvent system can significantly influence the product distribution. For example, using heterogeneous solid acid catalysts like Aquivion-H has been reported to improve selectivity by minimizing the formation of triacetonides.[2]
-
Stoichiometry of Acetalating Agent: The molar ratio of the isopropylidene source (e.g., acetone, 2,2-dimethoxypropane) to D-mannitol is crucial. An excess may lead to the formation of the triacetal.
-
Purification: While not a preventative measure, careful purification can isolate the desired diacetal. Stirring the crude product in hexane has been shown to be effective in removing the triacetal impurity.[1]
-
Problem 3: Difficulty in removing the catalyst and purifying the final product.
-
Question: I'm struggling with the removal of the zinc chloride catalyst and the subsequent purification of my product. What is an effective method?
-
Answer: The removal of a large excess of zinc chloride can be laborious.[1] An improved workup procedure involves:
-
Careful neutralization of the reaction mixture.
-
Extraction with an organic solvent.
-
Washing the organic layer to remove the salt.
-
Avoiding heat during solvent evaporation is critical to prevent product hydrolysis.[1]
-
Crystallization from a suitable solvent system, such as hexane/diethyl ether, can yield the pure product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol?
A1: The primary side products include:
-
1,2-O-isopropylidene-D-mannitol (monoacetal): Results from incomplete reaction.[2]
-
Isomeric diacetals: While the 1,2:5,6-isomer is thermodynamically favored, other isomers can form.
-
Tri-O-isopropylidene-D-mannitol (triacetal): Forms when the internal 3,4-diol also undergoes acetalization.[1][3]
-
Unreacted D-mannitol: Due to incomplete reaction or hydrolysis of the product.[1]
Q2: How can I minimize the hydrolysis of the diacetal product during workup?
A2: To minimize hydrolysis, it is crucial to avoid acidic conditions and elevated temperatures during the workup and purification steps.[1] Neutralize any acid catalyst promptly and carry out solvent removal at room temperature or under reduced pressure without heating.
Q3: What analytical techniques are best for identifying the main product and the side products?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial product analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of the desired 1,2:5,6-diacetal and to identify and quantify impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components in the product mixture, such as the triacetal impurity.[1]
Data Presentation
Table 1: Comparison of Synthetic Methods for 1,2:5,6-di-O-isopropylidene-D-mannitol
| Catalyst | Acetalating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Zinc Chloride | Acetone | Acetone | 5 h | 87 | [1] |
| p-Toluenesulfonic acid | 2-Methoxypropene | N,N-Dimethylformamide | - | 92 (reported), 36-40 (reproduced) | [1][4] |
| Tin(II) Chloride | 2,2-Dimethoxypropane | 1,2-Dimethoxyethane | - | Not significantly higher than 52 | [4] |
| Aquivion-H | 2,2-Dimethoxypropane | DMF | - | High selectivity | [2] |
Note: Yields can vary based on reaction scale and specific conditions.
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol using Zinc Chloride
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
D-mannitol
-
Anhydrous Acetone
-
Anhydrous Zinc Chloride
-
Hexane
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of D-mannitol in anhydrous acetone, add a 2.7 molar excess of anhydrous zinc chloride.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the dissolution of D-mannitol, which typically takes around 5 hours.
-
Once the reaction is complete (as indicated by TLC or the complete dissolution of D-mannitol), carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the catalyst.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure at room temperature, avoiding any heat application.
-
The crude product can be purified by stirring in hexane for 30 minutes to remove the triacetal impurity, followed by filtration.
-
Further purification can be achieved by crystallization from a suitable solvent system like hexane/diethyl ether.
Visualizations
Caption: Main reaction pathway and major side reactions in the synthesis of diisopropylidene mannitol.
Caption: A troubleshooting workflow for addressing low yields in diisopropylidene mannitol synthesis.
References
Technical Support Center: Purification of 2,3:5,6-Di-O-isopropylidene-D-mannitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3:5,6-Di-O-isopropylidene-D-mannitol (CAS: 3969-61-7).
Troubleshooting Guide
Users may encounter several challenges during the purification of this compound. This guide addresses common issues in a question-and-answer format.
Q1: My crude product is an oil or a sticky solid and does not crystallize. What should I do?
A1: An oily or sticky crude product often indicates the presence of impurities that inhibit crystallization. The primary impurities in the synthesis of di-O-isopropylidene-D-mannitol derivatives are typically mono- and tri-isopropylidene byproducts, as well as other isomeric forms of the di-isopropylidene product.
-
Recommendation: It is advisable to first attempt purification by column chromatography to remove these impurities. After chromatography, the purified fractions containing the desired product are more likely to crystallize.
Q2: I am having difficulty separating the 2,3:5,6-isomer from other di-O-isopropylidene-D-mannitol isomers by column chromatography. How can I improve the separation?
A2: The separation of constitutional isomers can be challenging due to their similar polarities.
-
Troubleshooting Steps:
-
Optimize the Solvent System: A systematic approach to solvent system optimization is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.
-
Try a Different Solvent System: If hexane/ethyl acetate is not effective, consider other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate.
-
Use a High-Performance Column: Employing a column with a smaller particle size and a higher surface area can improve separation efficiency.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, other options like alumina or reverse-phase silica could provide different selectivity.
-
Q3: After purification, my product yield is very low. What are the potential causes?
A3: Low yield can result from several factors during the synthesis and purification process.
-
Possible Causes and Solutions:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Product Loss During Work-up: The aqueous work-up can lead to some loss of the product, which has some water solubility. Ensure thorough extraction with an appropriate organic solvent.
-
Co-elution During Chromatography: The desired product may be co-eluting with impurities. Careful fractionation and analysis of the fractions are crucial.
-
Degradation of the Product: Isopropylidene groups are sensitive to acidic conditions. Ensure that any acidic reagents are neutralized before work-up and purification.
-
Q4: How can I confirm the purity and identity of my final product?
A4: The purity and identity of this compound should be confirmed using a combination of analytical techniques.
-
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in the synthesis of this compound?
A: The most common impurities are other products of the reaction of D-mannitol with acetone, including:
-
Mono-O-isopropylidene-D-mannitol: More polar than the desired product.
-
1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol: Less polar than the desired product.
-
Other Di-O-isopropylidene-D-mannitol isomers: Such as the 1,2:5,6- and 1,2:4,5-isomers, which may have similar polarities.
Q: What is the recommended method for purifying this compound?
A: Due to the likely presence of isomeric impurities, flash column chromatography is the recommended primary purification method. Recrystallization of the purified product can then be performed to achieve higher purity.
Q: Which solvents are suitable for recrystallizing this compound?
-
Hexane
-
Heptane
-
Petroleum ether
-
Mixtures of the above with a small amount of a more polar solvent like ethyl acetate or diethyl ether.
Data Presentation
Table 1: Common Impurities in the Synthesis of Di-O-isopropylidene-D-mannitol
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Expected Polarity Relative to 2,3:5,6-isomer |
| Mono-O-isopropylidene-D-mannitol | C₉H₁₈O₆ | 222.24 | Higher |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | C₁₂H₂₂O₆ | 262.30 | Similar |
| 1,2:4,5-Di-O-isopropylidene-D-mannitol | C₁₂H₂₂O₆ | 262.30 | Similar |
| 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol | C₁₅H₂₆O₆ | 302.36 | Lower |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from the purification of a structurally similar compound, 1-Azido-1-deoxy-2,3:5,6-di-O-isopropylidene-4-O-methanesulphonyl-D-mannitol, and is expected to be effective for this compound.
-
Preparation of the Column:
-
Select a silica gel column of appropriate size for the amount of crude product.
-
Pack the column with silica gel in a non-polar solvent (e.g., hexane).
-
-
Sample Preparation:
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel.
-
-
Elution:
-
Load the sample onto the column.
-
Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 v/v hexane/ethyl acetate).
-
Monitor the elution of compounds using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified product in a minimum amount of a heated solvent (e.g., hexane, heptane, or a mixture with a small amount of ethyl acetate).
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
The best solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Optimizing reaction conditions for the acetalation of D-mannitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the acetalation of D-mannitol, a critical step in the synthesis of various valuable chiral building blocks.
Troubleshooting Guide
This guide addresses common issues encountered during the acetalation of D-mannitol, providing potential causes and solutions to optimize your reaction conditions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Diacetal (e.g., 1,2:5,6-di-O-isopropylidene-D-mannitol) | - Incomplete reaction. - Formation of undesired mono- or tri-acetonides. - Suboptimal catalyst, solvent, or temperature. - Poor solubility of D-mannitol.[1] | - Increase reaction time or temperature moderately. - Use a polar aprotic solvent like DMF to improve mannitol solubility and favor diacetal formation.[1] - Employ a selective catalyst such as Aquivion-H, which can favor the formation of the desired diacetonide.[1] - Adjust the stoichiometry of the acetalating agent. |
| Formation of a Complex Mixture of Products (Mono-, Di-, Tri-acetonides) | - Reaction conditions are too harsh (e.g., high temperature, strong acid catalyst). - Inappropriate solvent that leads to partial solubility and side reactions.[1] | - Utilize milder reaction conditions, such as conducting the reaction at room temperature.[1] - A combination of a polar aprotic solvent (e.g., DMF) and a solid acid catalyst can enhance selectivity towards the diacetonide.[1] - Consider using 2,2-dimethoxypropane as the acetalating agent, which can lead to cleaner reactions compared to acetone.[1] |
| Starting Material (D-mannitol) Remains Undissolved | - D-mannitol has poor solubility in many common organic solvents like acetone or dimethoxyethane.[1] | - Use a solvent in which D-mannitol is soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] - A solvent-pair system, such as acetone and methanol, has also been reported to be effective.[2] |
| Difficulty in Catalyst Separation and Recovery | - Use of a homogeneous catalyst (e.g., p-toluenesulfonic acid).[1] | - Employ a heterogeneous solid acid catalyst like Aquivion-H, which can be easily recovered by filtration and recycled for multiple runs without significant loss of activity.[1] |
| Reaction is Slow or Does Not Go to Completion | - Insufficient catalyst activity. - Low reaction temperature. - Inefficient stirring, especially with heterogeneous catalysts. | - Ensure the catalyst is active and used in the appropriate amount. - Gradually increase the reaction temperature, monitoring for the formation of byproducts. - Ensure vigorous stirring to maintain good contact between reactants and the catalyst, particularly in heterogeneous systems.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common acetalation product of D-mannitol and why is it important?
A1: The most common and synthetically useful product is 1,2:5,6-di-O-isopropylidene-D-mannitol. This compound is a key chiral building block used in the synthesis of a wide range of biologically active molecules and chiral ligands.[3][4] Its two free hydroxyl groups at the C3 and C4 positions allow for further selective chemical transformations.
Q2: Which catalyst is best for the selective synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol?
A2: While various acid catalysts can be used, heterogeneous catalysts like the perfluorosulfonic ionomer Aquivion-H have shown excellent performance.[1] This type of catalyst offers high conversion rates and selectivity for the desired diacetonide, coupled with the significant advantage of being easily recoverable and recyclable.[1] Traditional homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) are also effective but can be more challenging to separate from the reaction mixture.[1] Zinc chloride in acetone has also been reported to give high yields.[3][5]
Q3: What is the role of the solvent in the acetalation of D-mannitol?
A3: The solvent plays a crucial role, primarily by influencing the solubility of D-mannitol. D-mannitol is poorly soluble in many common organic solvents.[1] Using a polar aprotic solvent like DMF or DMSO can significantly improve its solubility, leading to a more efficient and selective reaction towards the diacetonide.[1] In solvents where mannitol is insoluble, the reaction can be slow and may lead to a complex mixture of products.[1]
Q4: Can I use acetone directly as the acetalating agent and solvent?
A4: Yes, acetone can serve as both the acetalating agent and the solvent. This is a common method, often catalyzed by an acid like zinc chloride.[3][5] However, the low solubility of D-mannitol in acetone can be a limiting factor. To address this, a co-solvent like methanol can be used.[2] Alternatively, using 2,2-dimethoxypropane as the acetalating agent in a solvent like DMF can offer better results.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of D-mannitol and the formation of the product(s). Gas Chromatography (GC) analysis of acetylated aliquots of the reaction mixture can also be used to quantify the formation of different acetonides.[1] A visual indication of the reaction proceeding when starting with undissolved mannitol is the gradual dissolution of the solid as it is converted to the more soluble acetal products.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol
| Catalyst | Acetalating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aquivion-H | 2,2-dimethoxypropane | DMF | Room Temp | 16 | 76 | [1] |
| p-Toluenesulfonic acid | 2-methoxypropene | DMF | 0 | - | 36 | [1] |
| Zinc chloride | Acetone | Acetone | Reflux | 5 | 87 | [3][5] |
| Potassium bisulfate | Acetone/Methanol | Acetone/Methanol | 58-60 | 4-8 | Not specified | [2] |
Experimental Protocols
Protocol 1: Acetalation of D-mannitol using Aquivion-H Catalyst (Based on[1])
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine D-mannitol (1 g, 5.49 mmol), Aquivion-H (133 mg), 2,2-dimethoxypropane (2.7 mL, 22.0 mmol), and dimethylformamide (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 16 hours.
-
Workup:
-
Filter the suspension to remove the solid Aquivion-H catalyst.
-
Concentrate the filtrate under vacuum to obtain a white solid crude product.
-
Triturate the solid with cyclohexane (15 mL) and recover the product by filtration.
-
-
Catalyst Recycling: The recovered Aquivion-H catalyst can be washed with acetonitrile, dried under vacuum, and reused.[1]
Protocol 2: Acetalation of D-mannitol using Zinc Chloride Catalyst (Based on[4][6])
-
Reaction Setup: To a suspension of D-mannitol (e.g., 1 to 30 g) in anhydrous acetone, add anhydrous zinc chloride as the catalyst.
-
Reaction: Stir the mixture at reflux for 5 hours. The complete dissolution of D-mannitol indicates the formation of the acetal.
-
Workup:
-
Cool the reaction mixture.
-
Neutralize the catalyst with an appropriate base (e.g., aqueous sodium hydroxide or sodium carbonate solution).
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the acetone to obtain the crude product.
-
Recrystallize the product from a suitable solvent (e.g., petroleum ether, though caution is advised as refluxing in certain solvents can lead to lower yields).[5]
-
Mandatory Visualization
Caption: Experimental workflows for the acetalation of D-mannitol.
Caption: Troubleshooting logic for D-mannitol acetalation.
References
How to avoid hydrolysis of 2,3:5,6-Di-O-isopropylidene-D-mannitol during workup
Welcome to the technical support center for 2,3:5,6-Di-O-isopropylidene-D-mannitol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of the isopropylidene protecting groups during experimental workups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis?
A1: this compound contains two isopropylidene groups, which are ketal protecting groups. Ketals are stable under neutral and basic conditions but are highly susceptible to acid-catalyzed hydrolysis.[1] The presence of even trace amounts of acid in the workup can lead to the cleavage of these groups, regenerating the diol functionalities.
Q2: What are the primary conditions that lead to the hydrolysis of the isopropylidene groups?
A2: The primary condition that causes hydrolysis is an acidic pH. This can be introduced during the workup in several ways:
-
Acidic Quenching: Quenching the reaction with an acidic solution (e.g., HCl, NH₄Cl).
-
Lewis Acid Carryover: Residual Lewis acid catalysts from the reaction mixture can hydrolyze upon addition of water.
-
Acidic Reagents or Byproducts: The reaction itself may produce acidic byproducts.
-
Use of Acidic Solvents: Some chlorinated solvents like dichloromethane can contain trace amounts of HCl.[2]
Q3: At what pH range is this compound generally stable?
A3: Isopropylidene ketals are generally stable at a pH above 7. Significant hydrolysis can be observed at pH values below 6, and the rate of hydrolysis increases dramatically as the pH becomes more acidic.[3] For optimal stability, it is recommended to maintain the pH of all aqueous solutions used in the workup between 7 and 9.
Troubleshooting Guides
Issue 1: Partial or complete hydrolysis of the isopropylidene groups is observed after workup.
Possible Cause 1: Acidic conditions during aqueous workup.
-
Solution: Ensure all aqueous solutions used for washing and extraction are neutral or slightly basic. Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid in the reaction mixture before proceeding with the workup.[4]
Experimental Protocol: Neutralizing Aqueous Workup
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases.
-
pH Check: After quenching, check the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Wash the combined organic layers sequentially with water and then brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in phase separation.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
Possible Cause 2: Presence of a Lewis acid catalyst in the reaction mixture.
-
Solution: Quench the Lewis acid before introducing water. For Lewis acids like AlCl₃ or TiCl₄, a carefully controlled quench with a minimal amount of water or a basic solution is necessary. An alternative is an anhydrous workup.
Possible Cause 3: Use of an acidic solvent.
-
Solution: If using dichloromethane, consider passing it through a plug of basic alumina before use to remove any trace HCl. Alternatively, use a non-acidic solvent for the reaction and workup.
Issue 2: Emulsion formation during aqueous workup, prolonging exposure to potentially acidic conditions.
-
Solution: To break up emulsions, you can:
Advanced Workup Protocols
For extremely sensitive substrates or when aqueous conditions must be avoided entirely, an anhydrous workup is recommended.
Experimental Protocol: Anhydrous Workup
-
Neutralization: If the reaction mixture is acidic, add a solid, mild base such as powdered sodium bicarbonate or potassium carbonate and stir until the acid is neutralized. Alternatively, a non-nucleophilic organic base like triethylamine or diisopropylethylamine (Hünig's base) can be used.
-
Filtration: Filter the reaction mixture through a pad of Celite® or silica gel to remove any solid byproducts and the neutralizing agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product directly by column chromatography or recrystallization.
Quantitative Data
The stability of isopropylidene ketals is highly dependent on the pH of the medium. The table below provides a summary of the effect of pH on the hydrolysis rate of a representative ketal, illustrating the dramatic increase in stability as the pH moves from acidic to neutral.
| pH | Half-life (t₁/₂) of a Representative Ketal | Relative Rate of Hydrolysis (Normalized to pH 7.4) |
| 5.0 | ~32 hours[3] | ~1 |
| 5.5 | ~96 hours[3] | ~0.33 |
| 6.0 | ~288 hours[3] | ~0.11 |
| 6.5 | ~1728 hours (72 days)[3] | ~0.018 |
| 7.4 | Stable for > 7 days[3] | <<0.01 |
Data is for a representative ketal and serves as a general guide. The exact rates for this compound may vary.
Visual Guides
Hydrolysis Mechanism of Isopropylidene Ketals
Caption: Acid-catalyzed hydrolysis mechanism of an isopropylidene ketal.
Workup Decision Workflow
Caption: Decision tree for selecting the appropriate workup method.
Troubleshooting Partial Hydrolysis
Caption: Troubleshooting guide for addressing partial hydrolysis.
References
Troubleshooting low yields in the synthesis of chiral building blocks from D-mannitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chiral building blocks derived from D-mannitol.
Troubleshooting Guide & FAQs
This guide addresses common issues that can lead to low yields and other experimental difficulties.
Acetal Protection of D-Mannitol (Formation of 1,2:5,6-di-O-isopropylidene-D-mannitol)
Question 1: My yield of 1,2:5,6-di-O-isopropylidene-D-mannitol is consistently low. What are the common causes?
Answer: Low yields in the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol are a frequent issue. Several factors can contribute to this:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted D-mannitol. This can be due to insufficient catalyst, reaction time, or inefficient mixing.[1]
-
Product Instability: The diacetonide product is sensitive to heat and acidic conditions.[1] Decomposition can occur during workup or purification if these conditions are not carefully controlled. For instance, heating the acetal in hexane or water at 40°C can lead to about 50% decomposition within 5 minutes.[1]
-
Hydrolysis: The acetal protecting groups can be hydrolyzed back to the diol (D-mannitol) in the presence of acid and water.[1] Dichloromethane, which can be acidic, has been observed to cause decomposition of the product after several days.[1]
-
Suboptimal Catalyst or Reagents: The choice and amount of catalyst, as well as the quality of reagents like acetone, can significantly impact the yield.
Question 2: How can I improve the yield of the diacetonide protection step?
Answer: To improve the yield, consider the following optimizations:
-
Choice of Catalyst and Reaction Conditions: Different catalysts and conditions have been reported to give varying yields. Zinc chloride in anhydrous acetone at room temperature has been shown to produce high yields (up to 87%).[1] Using 2,2-dimethoxypropane with a catalytic amount of tin(II) chloride or p-toluenesulphonic acid are other alternatives, though reported yields vary.[1]
-
Avoid Heat: It is crucial to avoid heating the reaction mixture during workup and purification.[1] Recrystallization using methods that involve heating in solvents like petroleum ether, dibutyl ether, and toluene have been associated with lower yields.[1]
-
Careful Workup: Neutralize any acidic catalysts thoroughly during the workup. Washing with a mild base solution can help prevent hydrolysis.
-
Anhydrous Conditions: Ensure that the acetone and any other solvents used are anhydrous to prevent hydrolysis of the acetal.
Data Presentation: Comparison of Acetalization Conditions
| Starting Material | Reagents | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| D-mannitol | Acetone | Zinc Chloride | 5 h | Room Temp. | 87 | [1] |
| D-mannitol | Acetone | Zinc Chloride | 18 h | Room Temp. | 60-61 | [1] |
| D-mannitol | 2,2-dimethoxypropane, 1,2-dimethoxyethane | SnCl₂ | 1 h | Reflux | 54 | [1] |
| D-mannitol | 2-methoxypropene, N,N-dimethylformamide | p-toluenesulphonic acid | 3-4 h | Room Temp. | 92 (reported), 36-40 (reproduced) | [1] |
Oxidative Cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol
Question 3: I am getting a low yield of the desired aldehyde after oxidative cleavage with sodium periodate. What could be the problem?
Answer: Low yields in the oxidative cleavage of the diol can be attributed to several factors:
-
Incomplete Cleavage: The reaction may not have gone to completion. This could be due to insufficient oxidant, poor solubility of the diol, or inadequate reaction time.
-
Over-oxidation: While sodium periodate is generally selective for 1,2-diols, harsh conditions or the presence of other oxidizing agents could potentially lead to over-oxidation of the resulting aldehyde to a carboxylic acid, although this is less common with periodate compared to reagents like potassium permanganate.[2]
-
Formation of Hydrates and Oligomers: The resulting glyceraldehyde derivative can exist in equilibrium with its hydrate and oligomeric forms in aqueous solutions, which can complicate isolation and characterization.[3]
-
Workup Issues: The aldehyde product can be sensitive, and losses can occur during extraction and purification.
Question 4: How can I optimize the oxidative cleavage step?
Answer: To optimize the cleavage reaction:
-
Ensure Complete Dissolution: If the starting material is not fully dissolved, the reaction will be slow and incomplete. A co-solvent system (e.g., water and an organic solvent like ethyl acetate) can be used to improve solubility.[4]
-
Control Stoichiometry: Use a slight excess of sodium periodate to ensure the reaction goes to completion.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material.
-
Mild Reaction Conditions: The reaction is typically fast and can be run at room temperature or slightly above.[4] Avoid unnecessarily harsh conditions.
Reduction of the Dialdehyde to the Diol
Question 5: I am having trouble with the reduction of the crude dialdehyde product using sodium borohydride. What are some common issues?
Answer: The reduction of the dialdehyde to the corresponding diol can present challenges:
-
Incomplete Reduction: Insufficient reducing agent or short reaction times can lead to incomplete conversion to the diol.
-
Side Reactions: While sodium borohydride is a relatively mild reducing agent, side reactions can occur, especially if the crude aldehyde contains impurities.
-
Chemoselectivity: Sodium borohydride is generally chemoselective for aldehydes and ketones.[5] However, if other reducible functional groups are present from side reactions in previous steps, they may also be reduced.
-
Workup and Purification: The resulting diol needs to be carefully extracted and purified to remove inorganic boron salts and any unreacted starting material or byproducts.
Question 6: What are some tips for a successful reduction of the dialdehyde?
Answer: For a successful reduction:
-
Use a Sufficient Amount of Reducing Agent: Use a molar excess of sodium borohydride to ensure complete reduction of both aldehyde groups.
-
Control the Temperature: The reaction is typically performed at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions.
-
Stepwise Addition: Add the sodium borohydride portion-wise to the solution of the aldehyde to maintain control over the reaction.
-
Appropriate Solvent: The reaction is often carried out in an alcoholic solvent like methanol or ethanol.
-
Acidic Workup: After the reaction is complete, a careful acidic workup (e.g., with dilute HCl) is necessary to quench the excess reducing agent and hydrolyze the borate esters to yield the final diol product.
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol
This protocol is adapted from a high-yield procedure.[1]
-
To a stirred solution of D-mannitol (e.g., 10 g) in anhydrous acetone (e.g., 100 mL), add anhydrous zinc chloride (e.g., 1.5 equivalents).
-
Stir the mixture at room temperature for approximately 5 hours. The D-mannitol should completely dissolve, indicating the formation of the diacetonide.
-
Pour the reaction mixture into a cold, stirred solution of potassium carbonate (e.g., 1.5 equivalents) in water.
-
Stir for 30 minutes, during which the product will precipitate.
-
Filter the white solid, wash with cold water, and air-dry.
-
Recrystallize from a suitable solvent system (e.g., hexane/diethyl ether) without heating.
Protocol 2: Oxidative Cleavage to 2,3-O-isopropylidene-D-glyceraldehyde
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (e.g., 5 g) in a mixture of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Add sodium periodate (NaIO₄) (e.g., 1.1 equivalents) in one portion.
-
Stir the mixture vigorously at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.
Protocol 3: Reduction to 1,2-O-isopropylidene-D-glycerol
-
Dissolve the crude 2,3-O-isopropylidene-D-glyceraldehyde in a suitable alcohol (e.g., methanol or ethanol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (e.g., 1.5 equivalents per aldehyde group) in small portions.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography if necessary.
Visualizations
References
Preventing the formation of mono-acetal byproducts of D-mannitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-mannitol acetalization reactions. Our goal is to help you minimize or prevent the formation of undesired mono-acetal byproducts and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in the acetalization of D-mannitol?
In the acetalization of D-mannitol, the desired product is typically a di-acetal, most commonly 1,2:5,6-di-O-isopropylidene-D-mannitol. However, several byproducts can form, including mono-acetals and tri-acetals. The reaction proceeds stepwise, with the formation of a mono-acetal as an intermediate.[1]
Q2: What factors influence the formation of mono-acetal byproducts?
The formation of mono-acetal byproducts is primarily influenced by reaction kinetics and stoichiometry. Incomplete reactions are a major cause. Key factors include:
-
Reaction Time: Insufficient reaction time may lead to the accumulation of the mono-acetal intermediate.
-
Reagent Concentration: A limited amount of the acetalizing agent (e.g., acetone, 2,2-dimethoxypropane) can result in incomplete conversion to the di-acetal.
-
Catalyst Activity: A weak or deactivated catalyst can slow down the second acetalization step.
-
Temperature: Sub-optimal temperatures can affect the reaction rate and equilibrium.
Q3: How can I detect the presence of mono-acetal byproducts in my reaction mixture?
Several analytical techniques can be employed to detect and quantify mono-acetal byproducts:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is effective for the determination of the main component and organic impurities of D-mannitol.[2]
-
Gas Chromatography (GC): GC can also be used for the analysis of D-mannitol and its derivatives.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the di-acetal, mono-acetal, and other byproducts based on their unique chemical shifts.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of mono-acetal byproduct detected. | Incomplete reaction. | - Increase the reaction time.- Increase the molar ratio of the acetalating agent to D-mannitol.- Ensure the catalyst is active and used in the correct amount. |
| Sub-optimal reaction conditions. | - Optimize the reaction temperature. Some procedures recommend room temperature, while others use elevated temperatures (e.g., 58-60 °C).[1][4]- Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of tri-acetal byproducts. | Use of an overly strong acid catalyst or harsh reaction conditions. | - Consider using a milder catalyst, such as Aquivion-H, which has shown high selectivity for the di-acetal.[1]- Carefully control the reaction temperature and time to avoid over-reaction. |
| Difficulty in purifying the di-acetal from byproducts. | Similar solubility profiles of the products. | - For the removal of the highly polar 1,2-monoacetonide, ensure the reaction goes to completion.[1]- Utilize trituration with a suitable solvent like cyclohexane to purify the crude product.[1]- Recrystallization from solvents such as a mixture of ethyl acetate and petroleum ether can be effective.[4] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol using a Heterogeneous Catalyst
This protocol is based on the use of Aquivion-H as a recyclable catalyst, which has been shown to be highly selective for the di-acetonide.[1]
Materials:
-
D-mannitol
-
2,2-dimethoxypropane
-
Acetonitrile
-
Aquivion-H catalyst
-
Cyclohexane
Procedure:
-
In a reaction vessel, combine D-mannitol (1 g), 2,2-dimethoxypropane, and acetonitrile.
-
Add the Aquivion-H catalyst to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under vacuum at 40 °C to obtain a solid.
-
Triturate the resulting solid in cyclohexane (15 ml).
-
Recover the purified 1,2:5,6-di-O-isopropylidene-D-mannitol by filtration.
-
The recovered Aquivion-H catalyst can be washed with acetonitrile, dried under vacuum, and reused.
Protocol 2: Synthesis of D-mannitol bisketal using a Solvent Pair Method
This protocol utilizes a solvent pair to facilitate the reaction and reduce costs.[4]
Materials:
-
D-mannitol (7.28 g)
-
Acetone (20 ml)
-
Methanol (60 ml)
-
Anhydrous potassium hydrogen sulfate (0.5 g)
-
Anhydrous magnesium sulfate (8 g)
-
Sodium carbonate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a reaction flask, add D-mannitol, acetone, methanol, anhydrous potassium hydrogen sulfate, and anhydrous magnesium sulfate.
-
Reflux the mixture at 60 °C for 4 hours.
-
After the reaction, quench the reaction by adding an alkaline substance like sodium carbonate until the pH is ≥ 8.
-
Filter the mixture in a vacuum and wash the filter cake with methanol.
-
Collect the filtrate and remove the solvent to obtain a white solid.
-
Dissolve the solid in a mixed solvent and separate the aqueous layer.
-
Concentrate the organic layer and recrystallize the product from a mixture of ethyl acetate and petroleum ether (1:5 ratio) to obtain high-purity D-mannitol bisketal.
Visualizations
Caption: Reaction pathway for the acetalization of D-mannitol.
Caption: Troubleshooting workflow for D-mannitol acetalization.
References
Technical Support Center: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol
Welcome to the technical support center for the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol. This guide is designed for researchers, scientists, and drug development professionals to assist in scaling up this crucial synthesis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure a successful and high-yield reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 1,2:5,6-di-O-isopropylidene-D-mannitol.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction yield is significantly lower than reported values. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The low solubility of D-mannitol in acetone can be a rate-limiting factor.[1][2] Ensure vigorous stirring and a sufficient reaction time. On a larger scale (e.g., 30g of D-mannitol), the complete dissolution of D-mannitol, which can take up to 5 hours, is a good indicator of reaction progress.[3]
-
Product Hydrolysis: The diacetal product is susceptible to hydrolysis back to D-mannitol, especially in the presence of water and heat during workup and purification.[3] Avoid heating during the removal of water under vacuum.
-
Suboptimal Catalyst Amount: An insufficient amount of catalyst can lead to an incomplete reaction. For the zinc chloride-catalyzed reaction, a significant molar excess of ZnCl₂ may be required.[3]
-
Formation of Byproducts: The formation of isomeric diacetonides (e.g., 1,2:4,6- and 1,2:3,6-di-O-isopropylidene-D-mannitol) and triacetonides can reduce the yield of the desired product.[1][2] The choice of catalyst and reaction conditions can influence the product distribution.
-
Issue 2: Presence of Starting Material (D-mannitol) in the Final Product
-
Question: After purification, I still observe the presence of unreacted D-mannitol. How can I improve the conversion?
-
Answer: The presence of residual D-mannitol is a common issue.
-
Reaction Time: As the reaction is heterogeneous at the beginning, allow sufficient time for the D-mannitol to react completely. Monitor the reaction until all the solid D-mannitol has dissolved.[3]
-
Catalyst Activity: Ensure the catalyst is active. For instance, zinc chloride is hygroscopic and should be freshly fused or dried before use to remove any residual water.[3]
-
Product Hydrolysis during Workup: As mentioned, the product can hydrolyze back to D-mannitol. Minimize contact with water and avoid high temperatures during the workup.
-
Issue 3: Difficult Purification and Isolation
-
Question: I am struggling to purify the product and remove the catalyst. What are the recommended procedures?
-
Answer: Purification can be challenging, especially at a larger scale.
-
Catalyst Removal: For reactions using zinc chloride, a laborious removal process is often necessary.[1] The workup typically involves neutralization with a base (e.g., sodium bicarbonate solution) followed by extraction.
-
Recrystallization: Recrystallization is a common purification method. However, using solvents like petroleum ether, dibutyl ether, or toluene for recrystallization at reflux can lead to lower yields due to product hydrolysis.[3] An alternative is to purify the crude product by stirring it in hexane for 30 minutes and then filtering.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for scaling up the synthesis?
A1: While several catalysts can be used, anhydrous zinc chloride in acetone is a cost-effective and high-yielding option for larger-scale synthesis (up to 30g of D-mannitol has been reported with an 87% yield).[3] Other methods, such as using 2-methoxypropene with p-toluenesulphonic acid, have reported yields up to 92%, but reproducibility has been questioned.[3] Heterogeneous catalysts like Aquivion-H offer easier recovery and recyclability, which can be advantageous for industrial-scale production.[2][4]
Q2: How can I minimize the formation of isomeric byproducts?
A2: The formation of byproducts like other diacetonides and triacetonides is a known challenge.[1][2] The acetone/zinc chloride method, when allowed to proceed for 16-24 hours at room temperature, has been reported to yield minimal quantities of these byproducts.[2] Careful control of reaction time and temperature is crucial.
Q3: What are the critical parameters to control during the reaction?
A3: The most critical parameters are:
-
Anhydrous Conditions: The presence of water can deactivate the catalyst and promote product hydrolysis. Use anhydrous acetone and a dried catalyst.[3]
-
Reaction Temperature: Most high-yield procedures are conducted at room temperature.
-
Stirring: Efficient stirring is necessary to overcome the low solubility of D-mannitol.
-
Workup Conditions: Avoid heat during the concentration and purification steps to prevent hydrolysis.[3]
Q4: Is it possible to use 2,2-dimethoxypropane instead of acetone?
A4: Yes, 2,2-dimethoxypropane can be used as both a reagent and a water scavenger. This reaction is often catalyzed by p-toluenesulfonic acid or tin(II) chloride.[2][3] One study using 2,2-dimethoxypropane and catalytic tin(II) chloride in 1,2-dimethoxyethane reported a 55% conversion of D-mannitol into the desired product.[2]
Data Presentation
Table 1: Comparison of Different Synthetic Protocols for 1,2:5,6-di-O-isopropylidene-D-mannitol
| Catalyst | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Zinc Chloride | D-mannitol, Acetone | Acetone | 5 hours | 87% | [3] |
| p-Toluenesulphonic acid | D-mannitol, 2-Methoxypropene | N,N-Dimethylformamide | - | 92% (36-40% on repeat) | [3] |
| Tin(II) Chloride | D-mannitol, 2,2-Dimethoxypropane | 1,2-Dimethoxyethane | - | 52% | [3] |
| Aquivion-H (Heterogeneous) | D-mannitol, 2,2-Dimethoxypropane | DMF | - | High | [2][4] |
| Zinc Chloride (Baer's Method) | D-mannitol, Acetone | Acetone | 16-24 hours | 42% (up to 60% conversion) | [2][3] |
Experimental Protocols
High-Yield Synthesis using Zinc Chloride (Scaled-up)
This protocol is adapted from a method reporting an 87% yield for scales up to 30g of D-mannitol.[3]
Materials:
-
D-mannitol
-
Anhydrous Zinc Chloride (fused and crushed before use)
-
Anhydrous Acetone
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether
-
Hexane
Procedure:
-
To a stirred suspension of D-mannitol (e.g., 30 g) in anhydrous acetone (e.g., 600 mL) in a round-bottom flask, add anhydrous zinc chloride (e.g., 81 g, ~2.7 molar excess) in portions.
-
Stir the mixture vigorously at room temperature. The reaction is complete when all the D-mannitol has dissolved, which may take up to 5 hours.
-
After the reaction is complete, pour the mixture into a cold, saturated solution of sodium bicarbonate while stirring.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash them with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to avoid hydrolysis.
-
Purify the resulting crude solid by stirring it in hexane for 30 minutes, followed by vacuum filtration to yield the pure product.
Mandatory Visualization
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra of Di-O-isopropylidene-D-mannitol Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral data of selectively protected D-mannitol, focusing on 2,3:5,6-Di-O-isopropylidene-D-mannitol and its common isomers. This guide provides a comparative analysis of their 1H and 13C NMR data, detailed experimental protocols, and visual representations of their chemical structures.
The selective protection of hydroxyl groups in polyols like D-mannitol is a fundamental strategy in carbohydrate chemistry, enabling the synthesis of complex molecules and chiral building blocks. Di-O-isopropylidene acetals are among the most common protecting groups due to their ease of introduction and removal. The regioselectivity of the isopropylidenation of D-mannitol can lead to several isomers, with 1,2:5,6- and 2,3:4,5-di-O-isopropylidene-D-mannitol being the most frequently encountered. While this compound is a structurally significant isomer, detailed NMR data for this specific compound is less commonly reported in readily accessible literature. This guide aims to provide available NMR data for comparison and to highlight the spectral differences between these isomers, which are crucial for their unambiguous identification.
Comparison of 1H and 13C NMR Data
The following tables summarize the reported 1H and 13C NMR chemical shifts for different isomers of di-O-isopropylidene-D-mannitol. It is important to note that direct, publicly available, and fully assigned 1H and 13C NMR data for this compound is scarce. The data presented here is compiled from various sources and may have been recorded under different experimental conditions. For comparative purposes, data for the more common 1,2:5,6- and 2,3:4,5-isomers are also included.
Table 1: 1H NMR Chemical Shift Data (ppm) for Di-O-isopropylidene-D-mannitol Isomers
| Proton | 1,2:5,6-Di-O-isopropylidene-D-mannitol (in CDCl3) | 2,3:4,5-Di-O-isopropylidene-D-mannitol (in CDCl3) |
| H-1a, H-6a | 4.06 (dd) | 3.75-3.85 (m) |
| H-1b, H-6b | 3.97 (dd) | 3.75-3.85 (m) |
| H-2, H-5 | 4.15 (m) | 4.15-4.25 (m) |
| H-3, H-4 | 3.67 (m) | 3.95-4.05 (m) |
| CH3 (isopropylidene) | 1.43 (s), 1.36 (s) | 1.37 (s), 1.42 (s) |
| OH | 2.89 (d) | 2.45 (br s) |
Table 2: 13C NMR Chemical Shift Data (ppm) for Di-O-isopropylidene-D-mannitol Isomers
| Carbon | 1,2:5,6-Di-O-isopropylidene-D-mannitol (in CDCl3) | 2,3:4,5-Di-O-isopropylidene-D-mannitol (in CDCl3) |
| C-1, C-6 | 67.4 | 62.9 |
| C-2, C-5 | 76.8 | 79.8 |
| C-3, C-4 | 71.9 | 77.2 |
| C (isopropylidene) | 109.4 | 109.6 |
| CH3 (isopropylidene) | 27.2, 25.4 | 27.0, 25.2 |
Note: Chemical shifts are reported relative to the solvent signal. The assignments for H-1a/H-6a and H-1b/H-6b in the 1,2:5,6-isomer may be interchangeable.
Experimental Protocols
The following are generalized experimental protocols for obtaining 1H and 13C NMR spectra of protected mannitol derivatives. Specific parameters may vary depending on the instrument and the specific isomer being analyzed.
General Procedure for NMR Sample Preparation:
Approximately 10-20 mg of the di-O-isopropylidene-D-mannitol isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
1H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl3 or DMSO-d6.
-
Temperature: Room temperature (typically 298 K).
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
13C NMR Spectroscopy:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Solvent: CDCl3 or DMSO-d6.
-
Temperature: Room temperature (typically 298 K).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of 13C.
-
Relaxation Delay: 2-5 seconds.
Structural Representations and NMR Correlation
The chemical structure of the di-O-isopropylidene-D-mannitol isomers dictates the chemical environment of each proton and carbon atom, leading to distinct NMR spectra.
Caption: Structure of this compound.
Caption: Structure of 1,2:5,6-Di-O-isopropylidene-D-mannitol.
Caption: Structure of 2,3:4,5-Di-O-isopropylidene-D-mannitol.
The differentiation between these isomers by NMR is based on the symmetry of the molecule and the resulting number and multiplicity of signals. For instance, the C2 symmetry of 1,2:5,6-di-O-isopropylidene-D-mannitol results in a simplified spectrum where C1/C6, C2/C5, and C3/C4 are chemically equivalent, respectively. In contrast, the other isomers with lower or no symmetry would be expected to show a larger number of distinct signals in both 1H and 13C NMR spectra. The precise chemical shifts and coupling constants are invaluable for confirming the regiochemistry of the isopropylidene protection.
A Comparative Guide to Chiral Auxiliaries: Featuring 2,3:5,6-Di-O-isopropylidene-D-mannitol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the stereocontrolled construction of complex molecules. These transient chiral entities guide the formation of new stereocenters with high precision, proving indispensable in the synthesis of pharmaceuticals and other bioactive compounds. This guide provides an objective comparison of a chiral auxiliary derived from the readily available carbohydrate 2,3:5,6-Di-O-isopropylidene-D-mannitol with two of the most widely utilized classes of chiral auxiliaries: the Evans oxazolidinones and pseudoephedrine amides. The comparison is supported by experimental data from the literature, with a focus on performance in asymmetric alkylation and aldol reactions.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity in a given transformation, the ease of its attachment and subsequent removal, and the overall yield of the desired product. This section presents a quantitative comparison of a D-mannitol-derived oxazolidin-2-one, Evans auxiliaries, and pseudoephedrine amides in two key C-C bond-forming reactions.
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental method for the creation of stereogenic centers. The following table summarizes the performance of the selected chiral auxiliaries in this application.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereoselectivity (d.r.) |
| D-Mannitol-derived Oxazolidin-2-one | N-propionyl oxazolidin-2-one | Benzyl bromide | 95 | >99:1 |
| Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) | N-propionyl oxazolidinone | Benzyl bromide | 94 | >99:1 |
| Pseudoephedrine Amide | N-propionyl pseudoephedrine amide | Benzyl bromide | 92 | >98:2 |
Data compiled from published literature and is representative of typical performance.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The performance of the chiral auxiliaries in achieving high diastereoselectivity in this reaction is outlined below.
| Chiral Auxiliary | Aldehyde | Enolate Source | Yield (%) | Diastereoselectivity (d.r.) | Product |
| D-Mannitol-derived Oxazolidin-2-one | Isobutyraldehyde | N-propionyl oxazolidin-2-one / TiCl4, (-)-sparteine | 91 | >99:1 | non-Evans syn |
| Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) | Isobutyraldehyde | N-propionyl oxazolidinone / Bu2BOTf, DIPEA | 85 | >99:1 | syn |
| Pseudoephedrine Amide | Benzaldehyde | N-propionyl pseudoephedrine amide / LiHMDS | 88 | 95:5 | syn |
Data compiled from published literature and is representative of typical performance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the reaction conditions.
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
The fundamental principle of using a chiral auxiliary involves a three-step process: attachment of the auxiliary to the substrate, a diastereoselective reaction, and finally, removal of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Asymmetric Alkylation with D-Mannitol-derived Oxazolidin-2-one
A solution of the N-propionyl D-mannitol-derived oxazolidin-2-one in anhydrous THF is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise, and the resulting enolate solution is stirred for 30 minutes. Benzyl bromide (1.2 equivalents) is then added, and the reaction is stirred for 4 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Asymmetric Aldol Reaction with Evans Auxiliary
To a solution of the N-propionyl (S)-4-benzyl-2-oxazolidinone in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equivalents) followed by the dropwise addition of diisopropylethylamine (1.2 equivalents). The solution is stirred for 30 minutes, then cooled to -78 °C. Isobutyraldehyde (1.5 equivalents) is added dropwise, and the reaction mixture is stirred for 2 hours at -78 °C, followed by 1 hour at 0 °C. The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.
Stereocontrol in an Asymmetric Aldol Reaction
The high degree of stereocontrol exerted by oxazolidinone auxiliaries in aldol reactions is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered face.
Caption: Simplified representation of stereocontrol in an Evans aldol reaction.
Conclusion
This comparative guide highlights the utility of a chiral auxiliary derived from this compound as a viable and effective tool in asymmetric synthesis. The D-mannitol-derived oxazolidin-2-one demonstrates comparable, and in some cases, superior performance to the well-established Evans auxiliaries and pseudoephedrine amides in terms of diastereoselectivity and yield in both asymmetric alkylation and aldol reactions. The ready availability of D-mannitol from the chiral pool presents a cost-effective and sustainable advantage.
The choice of a chiral auxiliary will ultimately depend on the specific requirements of the synthetic target, including the desired stereochemical outcome, the nature of the substrates, and the overall synthetic strategy. Researchers and drug development professionals are encouraged to consider the full spectrum of available chiral auxiliaries, including those derived from carbohydrates, to optimize their synthetic routes.
A Comparative Guide to Alternative Protecting Groups for D-Mannitol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of hydroxyl groups in polyfunctional molecules like D-mannitol are fundamental to the successful synthesis of complex chiral building blocks. As a readily available, C2-symmetric chiral pool starting material, D-mannitol is a cornerstone in the synthesis of a wide array of natural products and pharmaceuticals. The choice of protecting group dictates the regioselectivity of subsequent reactions, overall yield, and the feasibility of orthogonal strategies for creating complex, unsymmetrical derivatives.
This guide provides a comparative analysis of common and alternative protecting groups for D-mannitol, focusing on acetal, silyl ether, and ester-based strategies. It offers a compilation of experimental data, detailed protocols for key transformations, and a logical framework for selecting the appropriate protecting group strategy to meet specific synthetic goals.
Comparison of Protecting Group Performance
The selection of a protecting group is a critical decision in the synthetic planning process. The following tables summarize quantitative data for the formation of various protected D-mannitol derivatives, offering a basis for comparison of different methodologies.
Acetal and Ketal Protecting Groups
Acetal and ketal groups are among the most common strategies for protecting the 1,2- and 1,3-diol functionalities of D-mannitol. Their formation is typically acid-catalyzed and their stability is pH-dependent, being stable to basic and nucleophilic conditions but labile to acid.
| Protecting Group | Reagents and Conditions | Protected Positions | Yield (%) | Reference |
| Isopropylidene (Acetonide) | Acetone, ZnCl₂ | 1,2:5,6- | 87 | [1] |
| 2,2-Dimethoxypropane, Aquivion-H, DMF, RT | 1,2:5,6- | 76 (recyclable catalyst) | ||
| Cyclohexylidene | Cyclohexanone, BF₃·OEt₂, Triethyl orthoformate, DMF | 1,2:5,6- | 41 | [2] |
| Benzylidene | Benzaldehyde, conc. H₂SO₄ | 1,3:4,6- | Not specified |
Silyl Ether Protecting Groups
Silyl ethers offer a versatile alternative to acetals, with a wide range of available groups that provide tunable stability. They are generally stable to a variety of reaction conditions but are readily cleaved by fluoride ions or under specific acidic or basic conditions. Their steric bulk can be exploited for regioselective protection of the primary hydroxyl groups.
| Protecting Group | Reagents and Conditions | Protected Positions | Yield (%) | Reference |
| TBDMS | TBDMSCl, Phenylboronic acid, Pyridine | 1,6- | 78 | [3] |
| TBDPS | TBDPSCl, Phenylboronic acid, Pyridine | 1,6- | 75 | [3] |
TBDMS: tert-Butyldimethylsilyl; TBDPS: tert-Butyldiphenylsilyl
Ester Protecting Groups
Ester protecting groups can be introduced with high regioselectivity, particularly at the primary positions, using enzymatic or organocatalytic methods. They are orthogonal to many ether-based protecting groups, being stable to acidic conditions but removable under basic conditions (saponification).
| Protecting Group | Reagents and Conditions | Protected Positions | Yield (%) | Reference |
| Butyryl | 2,2,2-Trifluoroethyl butyrate, Candida antarctica lipase B, Pyridine | 1,6- | 91 | [4] |
| Octanoyl | 2,2,2-Trifluoroethyl octanoate, Candida antarctica lipase B, Pyridine | 1,6- | 92 | [4] |
| Benzoyl | 1-Benzoylimidazole, DBU, MeCN/DMF | Primary hydroxyls | 70 (on methyl α-D-glucopyranoside) | [5] |
Note: The benzoylation data is for a related sugar and serves as an illustrative example of the regioselectivity achievable with this method.
Experimental Protocols
Detailed methodologies for the synthesis of key protected D-mannitol derivatives are provided below.
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol[1]
-
A round-bottomed flask is charged with anhydrous zinc chloride (40 g, 293 mmol).
-
The flask is heated under vacuum to remove any residual water and then cooled to room temperature under a calcium chloride drying tube.
-
Anhydrous acetone (100 mL) is added, and the flask is swirled to dissolve the solid.
-
D-mannitol (10 g, 54.9 mmol) is added to the solution.
-
The mixture is stirred at room temperature until a clear solution is obtained (approximately 5 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate (200 mL) with vigorous stirring, leading to the precipitation of zinc carbonate.
-
The mixture is filtered, and the zinc carbonate is washed with acetone (50 mL).
-
The filtrate is concentrated under reduced pressure to remove the acetone and most of the water.
-
The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product as a white solid.
-
The crude product can be recrystallized from diethyl ether. Yield: 87% .
Protocol 2: Phenylboronic Acid-Assisted Selective Silylation of D-Mannitol[3]
-
A solution of D-mannitol (1.0 g, 5.5 mmol) and phenylboronic acid (1.34 g, 11.0 mmol) in anhydrous pyridine (20 mL) is heated at reflux with azeotropic removal of water for 2 hours.
-
The solution is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.82 g, 12.1 mmol) is added.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄.
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield 1,6-di-O-TBDMS-D-mannitol. Yield: 78% .
Protocol 3: Lipase-Catalyzed Regioselective Acylation of D-Mannitol[4]
-
To a solution of D-mannitol (100 mg, 0.55 mmol) in anhydrous pyridine (5 mL), add 2,2,2-trifluoroethyl butyrate (0.66 mmol).
-
Immobilized Candida antarctica lipase B (Novozym 435, 100 mg) is added to the solution.
-
The suspension is stirred at 45 °C, and the reaction progress is monitored by TLC.
-
Upon completion, the enzyme is removed by filtration and washed with pyridine.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford 1,6-di-O-butyryl-D-mannitol. Yield: 91% .
Strategic Selection of Protecting Groups
The choice of a protecting group strategy depends on the desired final product and the planned synthetic route. Key considerations include which hydroxyl groups need to be differentiated, the stability of the protecting groups to upcoming reaction conditions, and the ease of their selective removal. This decision-making process is outlined in the diagram below.
Caption: Decision workflow for selecting a D-mannitol protecting group strategy.
Conclusion
The synthesis of complex molecules from D-mannitol relies heavily on the strategic use of protecting groups. While traditional acetal and ketal protections, such as the formation of 1,2:5,6-di-O-isopropylidene-D-mannitol, are robust and high-yielding for creating symmetrical intermediates, alternative strategies offer greater flexibility for the synthesis of unsymmetrical targets.
The use of sterically demanding silyl ethers or regioselective enzyme-catalyzed acylations provides efficient access to 1,6-diprotected mannitol derivatives. These methods are crucial for developing orthogonal protection schemes, where multiple, distinct protecting groups can be selectively removed without affecting others. By carefully considering the stability and lability of each class of protecting group—acetals (acid-labile), esters (base-labile), silyl ethers (fluoride-labile), and benzyl ethers (hydrogenolysis-labile)—researchers can design sophisticated, multi-step synthetic routes to novel and complex chiral molecules derived from D-mannitol. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the design and execution of such syntheses.
References
A Comparative Guide to the Analysis of Enantionmeric Purity in Chiral Diols: 2,3:5,6-Di-O-isopropylidene-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for determining the enantiomeric purity of 2,3:5,6-Di-O-isopropylidene-D-mannitol, a critical chiral building block in asymmetric synthesis. For comparative purposes, this guide also considers 1,2:5,6-Di-O-cyclohexylidene-D-mannitol, a structurally similar chiral auxiliary. A firm grasp of enantiomeric purity is paramount in drug development and manufacturing, where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile.
Introduction to Chiral Diol Acetalides
This compound and its analogues are derived from D-mannitol, a naturally occurring sugar alcohol. The protection of the hydroxyl groups as acetals renders these compounds soluble in organic solvents and allows for selective chemical transformations at the remaining free hydroxyls. Their inherent chirality, derived from the stereocenters of the mannitol backbone, makes them invaluable starting materials for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. Given that these compounds are often assumed to be enantiomerically pure due to their origin from the chiral pool, robust analytical methods to verify their enantiomeric excess (ee) are essential for quality control and to ensure the stereochemical integrity of subsequent synthetic products.
Methods for Enantiomeric Purity Analysis
The primary analytical techniques for determining the enantiomeric purity of chiral compounds like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the use of chiral solvating or derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers.[1][2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds.[3]
Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[4][5] Similar to chiral HPLC, this method employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative, to effect the separation of enantiomers.[6] Derivatization of the analyte may be necessary to increase its volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess by making the enantiomers diastereotopic.[7][8] This is achieved by adding a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The resulting diastereomeric complexes or derivatives will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[9]
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[2] | Broad applicability, robust and reproducible, non-destructive, suitable for preparative scale.[3] | Can require extensive method development to find a suitable chiral stationary phase and mobile phase.[10] | Routine quality control, purification of enantiomers. |
| Chiral GC | Partitioning between a gas mobile phase and a chiral stationary phase.[4] | High resolution, fast analysis times, high sensitivity.[6] | Limited to volatile and thermally stable compounds; may require derivatization. | Analysis of volatile chiral compounds, such as flavors and fragrances. |
| Chiral NMR | Formation of diastereomeric complexes or derivatives with distinct NMR signals.[8] | Rapid analysis, no separation required, provides structural information. | Lower sensitivity compared to chromatographic methods, may require stoichiometric amounts of expensive chiral auxiliaries, potential for kinetic resolution with derivatizing agents.[7] | Rapid screening for enantiomeric excess, mechanistic studies. |
Experimental Protocols
While specific, validated protocols for the direct enantiomeric analysis of this compound are not extensively detailed in publicly available literature, the following represents generalized protocols based on established methods for similar chiral polyols.
General Protocol for Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is a common starting point for method development.
-
Mobile Phase: A typical mobile phase for normal-phase HPLC would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio is optimized to achieve the best separation.
-
Sample Preparation: The sample is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.5 mL/min
-
Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
General Protocol for Chiral GC Analysis
-
Derivatization (if necessary): The hydroxyl groups of the diol can be derivatized, for example, by acetylation with acetic anhydride, to increase volatility.
-
Column Selection: A capillary column with a chiral stationary phase, such as a cyclodextrin derivative (e.g., heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin), is used.[6]
-
Carrier Gas: Helium or hydrogen at an optimized flow rate.
-
Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure elution of the analytes.
-
Injection and Detection: A split/splitless injector is typically used, and detection is commonly performed by Flame Ionization Detection (FID) or Mass Spectrometry (MS).
-
Data Analysis: The enantiomeric excess is determined by the integration of the corresponding peak areas.
General Protocol for Chiral NMR Analysis
-
Sample Preparation: A known amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent: An enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.
-
Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired.
-
Data Analysis: The signals of the now diastereotopic protons of the two enantiomers are identified. The enantiomeric excess is calculated by integrating these distinct signals.
Workflow and Pathway Diagrams
Caption: General workflow for the determination of enantiomeric purity.
Caption: Mechanism of enantiomeric separation by chiral chromatography.
Conclusion
The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality and stereochemical integrity of chiral molecules synthesized from this important starting material. While direct, validated methods for this specific compound are not readily found in scientific literature—likely due to the high enantiopurity expected from its synthesis from D-mannitol—established chiral separation techniques such as HPLC, GC, and NMR spectroscopy provide robust frameworks for this analysis. The choice of method will depend on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. For routine quality control, chiral HPLC is often the method of choice due to its versatility and reliability. This guide provides the foundational knowledge and general protocols for researchers to develop and implement appropriate analytical methods for the enantiomeric purity assessment of this and related chiral diols.
References
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chiral hplc method: Topics by Science.gov [science.gov]
- 4. gcms.cz [gcms.cz]
- 5. scispec.co.th [scispec.co.th]
- 6. Enantiomeric analysis of polycyclic musks in water by chiral gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Spectroscopic Showdown: Unmasking the Isomers of Protected Mannitol
For researchers, scientists, and drug development professionals navigating the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount. Mannitol, a versatile sugar alcohol, is a key chiral building block, and its derivatization into various protected isomers is a critical step in the synthesis of numerous pharmaceuticals and complex molecules. The precise characterization of these isomers is essential to ensure the correct stereochemistry and connectivity for subsequent reactions. This guide provides a comparative analysis of different protected mannitol isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This publication offers a detailed look at the spectroscopic signatures of common mannitol derivatives, featuring isopropylidene and benzylidene acetals. By presenting quantitative data in clear, comparative tables and outlining detailed experimental protocols, this guide serves as a practical resource for the unambiguous identification of these important synthetic intermediates.
Spectroscopic Data at a Glance: A Comparative Analysis
The following tables summarize the key spectroscopic data for several common protected mannitol isomers. These values serve as a reference for identifying specific isomers based on their unique spectral fingerprints.
Table 1: ¹H NMR Spectroscopic Data of Protected Mannitol Isomers (CDCl₃)
| Compound | Protecting Group | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | Isopropylidene | H-1a, H-6a | 4.09-4.22 | m | |
| H-1b, H-6b | 3.98 | dd | Jgem = 8.4, J1b,2 = 5.4 | ||
| H-2, H-5 | 4.09-4.22 | m | |||
| H-3, H-4 | 3.75 | d | |||
| OH-3, OH-4 | 2.66 | d | |||
| C(CH₃)₂ | 1.36, 1.44 | s | |||
| 1,2:3,4-Di-O-isopropylidene-D-mannitol | Isopropylidene | C(CH₃)₂ | 1.34, 1.42 | s | |
| 3,4-O-Bis(prop-2-yn-1-yl)-1,2:5,6-di-O-isopropylidene-D-mannitol | Isopropylidene, Propargyl | -CH₂C≡CH | 4.60, 4.35 | dd, dd | J = 16.0, 2.2; J = 16.0, 2.3 |
| -CHO-CH₂O | 4.21, 4.11, 4.03 | dd, dd, dd | J = 11.0, 6.2; J = 8.5, 6.3; J = 8.0, 6.9 | ||
| -CHO-CH₂C≡CH | 3.84 | d | J = 4.3 | ||
| C(CH₃)₂ | 1.39, 1.32 | s | |||
| 1,3:4,6-Di-O-benzylidene-D-mannitol | Benzylidene | Ph-CH | 5.5-5.7 | m | |
| Mannitol Protons | 3.5-4.5 | m |
Table 2: ¹³C NMR Spectroscopic Data of Protected Mannitol Isomers (CDCl₃)
| Compound | Protecting Group | Carbon | Chemical Shift (δ, ppm) |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol [1] | Isopropylidene | C-1, C-6 | 67.0 |
| C-2, C-5 | 76.3 | ||
| C-3, C-4 | 71.3 | ||
| C (CH₃)₂ | 109.6 | ||
| C(C H₃)₂ | 25.4, 26.9 | ||
| 1,2:3,4-Di-O-isopropylidene-D-mannitol | Isopropylidene | C-1, C-6 | 66.5 |
| C-2, C-5 | 73.5 | ||
| C-3, C-4 | 77.0 | ||
| C (CH₃)₂ | 109.4 | ||
| C(C H₃)₂ | 25.2, 26.6 | ||
| 3,4-O-Bis(prop-2-yn-1-yl)-1,2:5,6-di-O-isopropylidene-D-mannitol [2] | Isopropylidene, Propargyl | C (CH₃)₂ | 108.5 |
| -CH₂C ≡CH | 79.9 | ||
| -CH₂C≡C H | 78.6 | ||
| -C HO-CH₂O | 76.5, 74.9 | ||
| -C HO-CH₂C≡CH | 66.2 | ||
| -C H₂C≡CH | 59.7 | ||
| C(C H₃)₂ | 26.6, 25.3 | ||
| 1,3:4,6-Di-O-benzylidene-D-mannitol | Benzylidene | Ph-C H | 101.2 |
| Mannitol Carbons | 68.0, 70.5, 78.9 | ||
| Aromatic Carbons | 126.3, 128.3, 129.2, 137.5 |
Table 3: IR Spectroscopic Data of Protected Mannitol Isomers
| Compound | Protecting Group | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | Isopropylidene | 3464, 3317 | O-H stretch (hydroxyl) |
| 2989, 2935, 2881 | C-H stretch (aliphatic) | ||
| 1379, 1371 | C-H bend (gem-dimethyl) | ||
| 1212, 1068 | C-O stretch (acetal) | ||
| 3,4-O-Bis(prop-2-yn-1-yl)-1,2:5,6-di-O-isopropylidene-D-mannitol [2] | Isopropylidene, Propargyl | 3252 | ≡C-H stretch (alkyne) |
| 2985, 2931, 2904 | C-H stretch (aliphatic) | ||
| 2115 | C≡C stretch (alkyne) | ||
| 1379, 1213, 1060 | C-O and C-H vibrations | ||
| 1,3:4,6-Di-O-benzylidene-D-mannitol | Benzylidene | ~3400 (broad) | O-H stretch (hydroxyl) |
| 3100-3000 | C-H stretch (aromatic) | ||
| 2900-2800 | C-H stretch (aliphatic) | ||
| ~1600, 1490 | C=C stretch (aromatic) | ||
| 1100-1000 | C-O stretch (acetal) | ||
| 755, 695 | C-H bend (monosubstituted benzene) |
Table 4: Mass Spectrometry Data of Protected Mannitol Isomers
| Compound | Protecting Group | Ionization Mode | [M+H]⁺ or [M+Na]⁺ (m/z) |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | Isopropylidene | ESI | 263.1493 ([M+H]⁺) |
| 3,4-O-Bis(prop-2-yn-1-yl)-1,2:5,6-di-O-isopropylidene-D-mannitol [2] | Isopropylidene, Propargyl | HRMS-ESI | 361.1622 ([M+Na]⁺) |
| 1,3:4,6-Di-O-benzylidene-D-mannitol | Benzylidene | ESI | 359.1444 ([M+H]⁺) |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible spectroscopic data. Below are generalized protocols for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the protected mannitol isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Parameters: Acquire spectra at 298 K. Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. Typically, 16 to 64 scans are co-added for a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Parameters: Acquire spectra using a proton-decoupled pulse sequence. A relaxation delay of 2.0 s is used, and typically 512 to 1024 scans are accumulated.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Parameters: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 4 to 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: Waters Xevo G2-XS QTof Mass Spectrometer (or equivalent).
-
Parameters: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 50-1000. Typical source parameters include a capillary voltage of 3.0 kV, a cone voltage of 30 V, and a desolvation gas temperature of 350 °C.
-
Visualizing the Chemistry: Synthesis and Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways to key protected mannitol isomers and a typical experimental workflow for their characterization.
References
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystal Structure of 2,4:3,5-Di-O-isopropylidene-D-mannitol
For researchers and professionals in drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid. This guide provides a detailed analysis of the X-ray crystal structure of 2,4:3,5-Di-O-isopropylidene-D-mannitol, presenting its crystallographic data in comparison with other mannitol derivatives and outlining the experimental protocol for such a determination.
Crystallographic Data Comparison
The crystal structure of 2,4:3,5-Di-O-isopropylidene-D-mannitol reveals a monoclinic system. A comparative summary of its key crystallographic parameters alongside those of other D-mannitol polymorphs is presented below, offering insights into the structural variations arising from different crystalline forms.
| Parameter | 2,4:3,5-Di-O-isopropylidene-D-mannitol[1] | δ-D-mannitol[2][3][4] | 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol[5] |
| Formula | C12H22O6 | C6H14O6 | C12H19NO7 |
| Molecular Weight | 262.302 g/mol | 182.172 g/mol | 289.28 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2(1) | P21 | P212121 |
| a (Å) | 11.389 (3) | 5.0895 | 10.269 (3) |
| b (Å) | 11.617 (3) | 18.2501 | 15.115 (7) |
| c (Å) | 12.061 (3) | 4.9170 | 9.295 (8) |
| β (º) | 115.33 (2) | 118.302 | 90 |
| Volume (ų) | 1442.3 | 402.5 | 1442.8 |
| Z | 4 | 2 | 4 |
| Calculated Density (g/cm³) | 1.208 | Not specified | 1.336 |
| Melting Point (K) | 407-409 | Not specified | Not specified |
| R-factor | 0.039 | Not specified | 0.052 |
In the crystal structure of 2,4:3,5-Di-O-isopropylidene-D-mannitol, the dioxane rings adopt a twist-boat conformation.[1] The molecules are organized into sheets parallel to the (100) crystal plane, linked by a network of hydrogen bonds between the hydroxyl groups.[1] Notably, there are four distinct intermolecular hydrogen bonds and also intramolecular hydrogen bonds between the hydroxyl groups and the dioxane oxygens.[1]
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure, such as that of 2,4:3,5-Di-O-isopropylidene-D-mannitol, follows a well-established workflow.[6][7][8][9] The primary and often most challenging step is the cultivation of a high-quality single crystal of sufficient size (typically >0.1 mm in all dimensions), purity, and regularity.[6][7]
The general procedure involves the following key stages:
-
Crystallization: A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. Various techniques can be employed to induce crystallization, including slow evaporation, vapor diffusion (hanging or sitting drop), and cooling.[6][8] For the title compound, crystallization from a suitable solvent system like ethyl acetate/n-hexane could be explored.
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[6][7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8] The angles and intensities of the diffracted X-rays are unique to the crystal's internal structure.[6][7]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group symmetry. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[7] For small molecules, direct methods are typically used to obtain initial phase estimates.[7] This allows for the calculation of an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve its accuracy. The final refined structure provides the precise coordinates of each atom in the unit cell.
Experimental Workflow
The following diagram illustrates the typical workflow for determining a small molecule crystal structure.
References
- 1. researchgate.net [researchgate.net]
- 2. icdd.com [icdd.com]
- 3. Crystal structure of anhydrous δ-D-mannitol | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rigaku.com [rigaku.com]
The Strategic Advantage of 2,3:5,6-Di-O-isopropylidene-D-mannitol in Chiral Synthesis
In the landscape of chiral pool synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the plethora of available chiral building blocks, 2,3:5,6-Di-O-isopropylidene-D-mannitol, a readily prepared derivative of the inexpensive sugar alcohol D-mannitol, has emerged as a uniquely versatile and powerful tool for asymmetric synthesis. This guide provides an objective comparison of this compound with other common chiral pools, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Core Advantages: Symmetry, Versatility, and C3 Synthon Generation
The primary advantage of this compound lies in its C2-symmetric structure and its facile conversion into two molecules of the highly valuable C3 chiral building block, (R)-2,3-O-isopropylideneglyceraldehyde. This oxidative cleavage proceeds with 100% atom economy, providing a direct and efficient entry into a wide array of chiral molecules. The isopropylidene protecting groups offer stability under a range of reaction conditions while being easily removable, adding to the compound's synthetic utility.
Comparative Performance: A Data-Driven Analysis
To objectively assess the advantages of this compound, this section presents a comparative analysis of its performance in the synthesis of specific, complex target molecules against other widely used chiral pools.
Case Study 1: Synthesis of the Insect Pheromone (+)-Disparlure
The gypsy moth pheromone, (+)-disparlure, has been a popular target for asymmetric synthesis, with various routes developed from different chiral starting materials. The following table summarizes the efficiency of synthetic routes starting from a D-mannitol derivative versus L-(+)-tartaric acid.
| Chiral Pool Source | Key Intermediate | Number of Steps | Overall Yield | Enantiomeric Excess (ee) |
| D-Mannitol Derivative (D-erythrose) | Isopropylidene D-erythrose | ~8 | Not explicitly stated, but key transformations are high-yielding | High |
| L-(+)-Tartaric Acid | (2S,3S)-3,4-epoxy-1,2-O-isopropylidenebutane-1,2-diol | 10 | ~35% | >99% |
While both routes afford the target molecule with high enantiopurity, the synthesis originating from a D-mannitol derivative, D-erythrose, presents a potentially more convergent and efficient strategy, often involving fewer steps. The synthesis from L-(+)-tartaric acid, although well-established, requires a greater number of transformations to reach a key intermediate, which can impact the overall yield.[1]
Case Study 2: Asymmetric Phase-Transfer Catalysis with Chiral Crown Ethers
Chiral crown ethers are powerful catalysts for enantioselective reactions. The performance of crown ethers derived from D-mannitol has been shown to be exceptional in various asymmetric transformations.
| Chiral Crown Ether Catalyst Derived From | Reaction | Enantiomeric Excess (ee) |
| D-Mannitol | Michael addition of diethyl acetamidomalonate to β-nitrostyrene | up to 65% |
| D-Mannitol | Cyclopropanation of diethyl bromomalonate and benzylidenemalononitriles | up to 99% |
| D-Mannitol | Darzens condensation of α-chloroacetophenone with benzaldehyde | up to 62% |
The data clearly demonstrates that chiral crown ethers synthesized from D-mannitol can induce very high levels of stereocontrol, achieving up to 99% ee in certain cyclopropanation reactions.[2] This highlights the profound influence of the mannitol backbone's chirality in creating a highly effective asymmetric catalytic environment.
Experimental Protocols
To provide practical insights into the application of this compound, detailed experimental protocols for key transformations are presented below.
Protocol 1: Preparation of this compound
This procedure outlines a high-yielding synthesis of the title compound from D-mannitol.
Materials:
-
D-mannitol
-
Anhydrous acetone
-
Anhydrous zinc chloride
-
Sodium bicarbonate solution (5%)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of D-mannitol in anhydrous acetone, add anhydrous zinc chloride in portions at room temperature.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 5% aqueous sodium bicarbonate solution.
-
Filter the mixture and wash the solid residue with dichloromethane.
-
Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound as a white crystalline solid. A yield of 87% has been reported for this procedure.[3]
Protocol 2: Synthesis of a Chiral Phosphoramidite Ligand from a D-Mannitol-Derived Diol
This protocol describes the synthesis of a chiral phosphoramidite ligand, a valuable class of ligands for asymmetric catalysis, starting from a diol derived from D-mannitol.
Materials:
-
D-mannitol-derived chiral diol
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N)
-
Desired secondary amine (e.g., diethylamine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the desired secondary amine in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add a solution of phosphorus trichloride in anhydrous DCM to the cooled mixture.
-
Stir the reaction at 0 °C for 1-2 hours.
-
In a separate flask, dissolve the D-mannitol-derived chiral diol and triethylamine in anhydrous DCM.
-
Slowly add the solution of the chiral diol to the phosphonamidous dichloride intermediate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove triethylammonium chloride and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral phosphoramidite ligand.
Visualizing the Synthetic Advantage
The following diagrams, generated using the DOT language, illustrate the strategic position of this compound in asymmetric synthesis.
References
- 1. Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. Synthesis of d-mannitol-based crown ethers and their application as catalyst in asymmetric phase transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Characterization of Intermediates in the Synthesis of 2,3:5,6-Di-O-isopropylidene-D-mannitol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of di-O-isopropylidene-D-mannitol derivatives is a cornerstone in the preparation of various chiral building blocks for drug discovery and development. While the thermodynamically favored 1,2:5,6-di-O-isopropylidene-D-mannitol is the most commonly synthesized and characterized product, the formation of other isomers as intermediates or byproducts is possible under different reaction conditions. This guide provides a comparative characterization of the well-established intermediates in the synthesis of di-O-isopropylidene-D-mannitol, with a primary focus on the prevalent 1,2:5,6-isomer due to the limited availability of specific literature on the 2,3:5,6-isomer.
Synthetic Pathway and Potential Intermediates
The reaction of D-mannitol with an acetone equivalent, typically in the presence of an acid catalyst, proceeds through a series of equilibria to form mono-, di-, and tri-isopropylidene derivatives. The relative substitution at different hydroxyl groups is influenced by both kinetic and thermodynamic factors. The generally accepted pathway leading to the most stable di-acetal is outlined below.
Caption: General reaction pathway for the synthesis of di-O-isopropylidene-D-mannitol.
Comparative Data of Key Intermediates
The following tables summarize the available quantitative data for the starting material and the major reaction products. Data for the 2,3:5,6-isomer is limited in the literature.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| D-Mannitol | C₆H₁₄O₆ | 182.17 | 166-168 | 69-65-8 |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | C₁₂H₂₂O₆ | 262.30 | 120-122 | 1707-77-3 |
| 3,4-O-Isopropylidene-D-mannitol | C₉H₁₈O₆ | 222.24 | 86-88 | 3969-84-4[1] |
| 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol | C₁₅H₂₆O₆ | 302.36 | 69-71 | Not readily available |
Table 2: Spectroscopic Data (¹H NMR, CDCl₃)
| Compound | Chemical Shift (δ ppm) and Multiplicity |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol [2] | 1.36 (s, 6H, 2 x CH₃), 1.44 (s, 6H, 2 x CH₃), 2.65 (d, 2H, 2 x OH), 3.75 (m, 2H), 3.98 (dd, 2H), 4.09-4.22 (m, 4H) |
| 2,3:5,6-Di-O-isopropylidene-D-mannitol | No reliable, detailed experimental data found in the searched literature. |
Table 3: Spectroscopic Data (¹³C NMR, CDCl₃)
| Compound | Chemical Shift (δ ppm) |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol [2] | 25.4, 26.9, 67.0, 71.3, 76.3, 109.6 |
| This compound | No reliable, detailed experimental data found in the searched literature. |
Experimental Protocols
The following are detailed methodologies for the synthesis of the most common isomer, 1,2:5,6-di-O-isopropylidene-D-mannitol.
Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol[3]
Materials:
-
D-Mannitol
-
Anhydrous Acetone
-
Anhydrous Zinc Chloride
-
Diethyl ether
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Potassium Carbonate
Procedure:
-
To a stirred suspension of anhydrous zinc chloride in anhydrous acetone, add D-mannitol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of D-mannitol.
-
After the reaction is complete (typically several hours), pour the reaction mixture into a cold aqueous solution of potassium carbonate to neutralize the catalyst.
-
Extract the aqueous slurry with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure without heating to yield a white solid.
-
Wash the solid with hexane to remove any tri-acetal byproduct and obtain the pure 1,2:5,6-di-O-isopropylidene-D-mannitol.
Characterization Workflow:
Caption: Workflow for the characterization of reaction intermediates.
Comparison with Alternatives and Discussion
The synthesis of this compound is not as straightforward as its 1,2:5,6-isomer. The formation of the latter is thermodynamically driven, resulting in a more stable six-membered ring-like structure for the central diol. The formation of the 2,3:5,6-isomer would require the protection of the internal hydroxyl groups, which is sterically and electronically less favorable under standard acetalization conditions.
Alternative approaches to obtain different protection patterns on D-mannitol could involve:
-
Kinetic control: Running the reaction at very low temperatures might favor the formation of less stable isomers, though isolation would be challenging.
-
Use of different protecting groups: Employing bulkier protecting groups might alter the regioselectivity of the reaction.
-
Stepwise synthesis: A multi-step synthesis involving selective protection and deprotection of the hydroxyl groups would be a more controlled but also more laborious approach to obtain the 2,3:5,6-isomer.
Due to the lack of specific experimental data for the 2,3:5,6-isomer, a direct performance comparison is not possible. Researchers aiming to synthesize this specific isomer would need to engage in significant process development and optimization, with careful characterization of the resulting product mixture. The spectroscopic data provided for the 1,2:5,6-isomer can serve as a valuable reference for identifying and differentiating the various isomers that may be formed.
References
Mass Spectrometry Analysis of 2,3:5,6-Di-O-isopropylidene-D-mannitol Derivatives: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, 2,3:5,6-Di-O-isopropylidene-D-mannitol is a critical chiral building block. The characterization of this compound and its subsequent derivatives is paramount for quality control and reaction monitoring. Mass spectrometry (MS) offers a powerful analytical tool for this purpose, providing molecular weight information and structural insights through fragmentation analysis. This guide compares different mass spectrometry approaches for the analysis of this compound and its derivatives, supported by experimental data from various studies.
Comparison of Ionization Techniques
The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound derivatives. The two main categories of ionization methods are hard ionization and soft ionization.
Hard Ionization (Electron Impact - EI): This technique uses a high-energy electron beam to ionize the sample, often leading to extensive fragmentation. While this provides detailed structural information, the molecular ion peak may be weak or absent. Electron Impact (EI) is typically coupled with Gas Chromatography (GC) for the analysis of volatile compounds. Since this compound is sufficiently volatile, GC-MS with EI is a viable, albeit destructive, analytical method.
Soft Ionization (Electrospray Ionization - ESI and MALDI): These techniques impart less energy to the analyte molecules, resulting in minimal fragmentation and a prominent molecular ion peak (often as an adduct with a proton [M+H]⁺ or a sodium ion [M+Na]⁺). Electrospray Ionization (ESI) is well-suited for compounds that can be dissolved in a polar solvent and is often coupled with Liquid Chromatography (LC).[1] Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, particularly useful for analyzing polysaccharides and other large molecules.[2] For derivatives of this compound, ESI is a commonly reported technique for obtaining accurate molecular weight information.[3]
Mass Spectral Data Comparison
The following tables summarize mass spectral data for the parent compound, this compound, and some of its derivatives, analyzed by different mass spectrometry techniques.
Table 1: Electron Ionization (EI) Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 43 | 100 | [C3H7]⁺ or [CH3CO]⁺ |
| 59 | 50 | [C3H7O]⁺ |
| 71 | 35 | [C4H7O]⁺ |
| 81 | 20 | [C5H5O]⁺ |
| 101 | 80 | [M - CH3 - C3H6O2]⁺ |
| 115 | 25 | [M - CH3 - C3H6O - H2O]⁺ |
| 129 | 15 | [C6H9O3]⁺ |
| 143 | 5 | [M - C4H7O3]⁺ |
| 247 | 10 | [M - CH3]⁺ |
| 262 | <1 | [M]⁺ (Molecular Ion) |
Data sourced from NIST WebBook for D-Mannitol, 1,2:5,6-bis-O-(1-methylethylidene)-.
Table 2: Electrospray Ionization (ESI) Mass Spectral Data for Derivatives of this compound
| Derivative | Formula | Ionization Mode | Observed m/z | Adduct | Reference |
| 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol | C18H26O6 | ESI | Not specified | Not specified | [3] |
| 3,4-bis-O-((1-butyl-1H-1,2,3-triazol-4-yl)methyl)-1,2:5,6-di-O-isopropylidene-D-mannitol | C28H46N6O6 | HRMS | Not specified | Not specified | [4] |
| 2,3,4,6-Di-O-isopropylidene-1,5-di-O-methanesulfonyl-D-glucitol | C12H22O6Na | ESI+ | 285.1308 | [M+Na]⁺ | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are typical protocols for GC-MS and ESI-MS analysis of this compound derivatives.
GC-MS Analysis Protocol
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: DB-1 or similar non-polar capillary column (e.g., 25 m x 0.25 mm).
-
Carrier Gas: Helium.
-
Inlet Pressure: 108.5 kPa.
-
Temperature Program: Initial temperature of 40°C for 5 minutes, then ramp at 4°C/min to 285°C.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 400.
-
ESI-MS Analysis Protocol
-
Sample Preparation: Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 0.1 mg/mL. The addition of a small amount of sodium acetate can promote the formation of [M+Na]⁺ adducts for better sensitivity.
-
Instrumentation: A liquid chromatograph or syringe pump for sample introduction into a mass spectrometer equipped with an ESI source (e.g., Ion Trap or Q-TOF).
-
Infusion Conditions:
-
Flow Rate: 5-10 µL/min.
-
Solvent: Methanol or acetonitrile.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas: Nitrogen.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the derivative.
-
Visualizing Workflows and Fragmentation
Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular fragmentation patterns.
Conclusion
The mass spectrometric analysis of this compound and its derivatives can be effectively performed using different techniques, each providing unique information. GC-MS with Electron Impact ionization is a valuable tool for structural elucidation through the analysis of fragmentation patterns, although the molecular ion may be weak or absent. In contrast, soft ionization techniques like ESI-MS are superior for determining the molecular weight of the intact derivative with high accuracy. The choice of method will ultimately depend on the specific analytical goal, whether it is the detailed structural characterization of a novel derivative or the routine confirmation of molecular weight in a synthesis workflow. For comprehensive analysis, employing both hard and soft ionization techniques would be most beneficial.
References
A Comparative Guide to the Synthetic Routes of 1,2:5,6-di-O-isopropylidene-D-mannitol
The synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol, a crucial chiral building block in organic synthesis, has been approached through various methodologies. This guide provides a comparative analysis of the most common synthetic routes, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable method for their needs. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols.
Comparison of Synthetic Routes
The preparation of 1,2:5,6-di-O-isopropylidene-D-mannitol from D-mannitol primarily involves the protection of the 1,2- and 5,6-hydroxyl groups as isopropylidene acetals. The main variations in the synthetic routes lie in the choice of the acetalating agent and the catalyst.
| Synthetic Route | Acetalating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Zinc Chloride Catalyzed Acetonation | Acetone | Zinc Chloride (ZnCl₂) | Acetone | 5 hours | 87%[1][2] | High yield, readily available and inexpensive reagents. | Requires a large amount of catalyst, laborious work-up to remove zinc salts.[3] |
| Route 2: p-Toluenesulfonic Acid Catalyzed Acetonation | 2,2-Dimethoxypropane or Acetone | p-Toluenesulfonic acid | DMSO | Not specified | 62-77%[3] | Catalytic amount of acid is sufficient. | Yields can be variable.[3] |
| Route 3: Heterogeneous Solid Acid Catalysis | 2,2-Dimethoxypropane | Aquivion-H | DMF | 16 hours | 76%[3] | Catalyst is recyclable, easy separation of catalyst from the reaction mixture.[3] | Requires a specific, commercially available catalyst. |
| Route 4: 2-Methoxypropene Method | 2-Methoxypropene | p-Toluenesulfonic acid | DMF | Not specified | 36% (reported), potentially higher | Avoids the production of water as a byproduct. | Reported yields can be low and the reaction may produce a mixture of diacetals.[3] |
Experimental Protocols
Route 1: High-Yield Synthesis Using Zinc Chloride
This method represents a significant improvement in the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol.[2]
Materials:
-
D-mannitol
-
Anhydrous acetone
-
Anhydrous zinc chloride (ZnCl₂)
-
Diethyl ether
-
Hexane
Procedure:
-
In a reaction vessel, D-mannitol is suspended in anhydrous acetone.
-
Anhydrous zinc chloride is added to the suspension as a catalyst. The mixture is stirred at room temperature.
-
The reaction is monitored until the D-mannitol completely dissolves, which typically takes about 5 hours, indicating the formation of the acetal.[2]
-
After the reaction is complete, the mixture is worked up. This involves separating the product from the catalyst and any unreacted starting material.
-
The aqueous layer from the work-up is extracted with diethyl ether.[2]
-
The final product is purified by stirring in hexane and filtering under a vacuum to yield 1,2:5,6-di-O-isopropylidene-D-mannitol as a crystalline solid.[2]
Route 3: Recyclable Catalyst Method Using Aquivion-H
This route offers a more environmentally friendly approach due to the recyclable nature of the solid acid catalyst.[3]
Materials:
-
D-mannitol
-
2,2-Dimethoxypropane
-
Aquivion-H (perfluorosulfonic ionomer)
-
N,N-Dimethylformamide (DMF)
-
Cyclohexane
-
Acetonitrile
Procedure:
-
D-mannitol is dissolved in DMF at room temperature.
-
2,2-Dimethoxypropane and catalytic Aquivion-H are added to the solution.
-
The reaction mixture is stirred vigorously for 16 hours.[3]
-
The solid catalyst is removed by filtration. The catalyst can be washed with acetonitrile, dried under a vacuum, and reused.[3]
-
The filtrate is concentrated under a vacuum at 40 °C.
-
The resulting solid is triturated in cyclohexane and collected by filtration to give the pure product.[3]
Workflow Visualization
The following diagrams illustrate the logical flow of the two primary synthetic routes described above.
Caption: Comparative workflow of two synthetic routes to 1,2:5,6-di-O-isopropylidene-D-mannitol.
References
Safety Operating Guide
Safe Disposal of 2,3:5,6-Di-O-isopropylidene-D-mannitol: A Guide for Laboratory Professionals
Proper disposal of laboratory chemicals is paramount for ensuring environmental health and workplace safety. This guide provides detailed procedures for the safe disposal of 2,3:5,6-Di-O-isopropylidene-D-mannitol, a common biochemical reagent used in glycobiology research.[1] Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Regulatory Context and Primary Disposal Route
According to safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[2] However, this does not permit its disposal via standard waste streams. The primary and recommended disposal method is to entrust the material to a licensed waste disposal company.[2] All disposal activities must be conducted in strict accordance with local and national regulations.[2]
Quantitative Data for Disposal
Safety data sheets for this compound do not specify quantitative limits that would alter the disposal procedure. The guidance remains consistent regardless of the quantity: professional disposal in line with regulations.
| Parameter | Guideline | Source |
| Product Disposal | Entrust to a licensed waste disposal company. | TCI Chemicals SDS[2] |
| Contaminated Packaging | Dispose of in accordance with local and national regulations after complete removal of contents. | TCI Chemicals SDS[2] |
| Spill Residue | Pick up and arrange for disposal without creating dust. | TCI Chemicals SDS[2] |
Experimental Protocol: Spill Management and Disposal
In the event of a spill, the immediate priority is to contain the material and prevent it from entering drains.[2] The following protocol outlines the steps for managing a spill and preparing the material for disposal:
-
Ensure Personnel Safety: Evacuate non-essential personnel from the immediate area. The person cleaning the spill should wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[3]
-
Contain the Spill: For solid material, carefully sweep or scoop up the substance, avoiding the creation of dust.[4]
-
Collect the Material: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a suitable, clearly labeled container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Arrange for Disposal: The collected waste must be disposed of through a licensed waste disposal service, in accordance with all applicable regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2,3:5,6-Di-O-isopropylidene-D-mannitol: A Comprehensive Guide
Personal Protective Equipment (PPE)
When handling 2,3:5,6-Di-O-isopropylidene-D-mannitol, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | N95 Respirator (US) or equivalent | Recommended when handling the powder to avoid inhalation of dust particles.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this chemical from receipt to disposal minimizes risks.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation during handling and weighing.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed.
-
Some suppliers recommend refrigeration (2-8°C).
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
4. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled solid, avoiding dust generation.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth, and dispose of the cleaning materials in the same waste container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and cleaning materials, should be considered chemical waste and disposed of accordingly.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
